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Core Science & Biosynthesis

Foundational

Solubility Profile & Dissolution Strategy: 3-(Aminomethyl)-5-fluorobenzoic Acid

The following technical guide details the solubility profile, dissolution strategies, and physicochemical characterization of 3-(Aminomethyl)-5-fluorobenzoic acid . This guide is structured to address the specific challe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, dissolution strategies, and physicochemical characterization of 3-(Aminomethyl)-5-fluorobenzoic acid .

This guide is structured to address the specific challenges posed by the zwitterionic nature of this compound, providing both predicted behaviors based on structural analogs and rigorous protocols for empirical validation.

Executive Summary & Physicochemical Context

3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 1530915-48-0) presents a classic solubility challenge in organic synthesis and drug formulation: it is a fluorinated zwitterion .[1]

Unlike simple organic acids or amines, this molecule exists primarily as an inner salt (dipolar ion) in the solid state. The electrostatic attraction between the carboxylate anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and the ammonium cation (

) creates a high lattice energy barrier that most organic solvents cannot overcome.
Key Physicochemical Parameters (Calculated)
ParameterValue (Approx.)Implication
Molecular Weight 169.15 g/mol Small molecule, favorable kinetics.[1]
LogP (Oct/Water) ~0.98Moderately lipophilic backbone, but masked by ionization.
pKa (Acid) ~3.8Deprotonated at neutral pH.[1]
pKa (Base) ~9.5Protonated at neutral pH.[1]
Isoelectric Point (pI) ~6.7Minimum solubility occurs here (net charge = 0).[1]

The Core Directive: To dissolve this compound in organic media, you must disrupt the intermolecular ionic lattice. This is achieved either by high-dielectric solvents (DMSO) or by shifting the pH to neutralize one of the charged species.[1]

Solubility Landscape: Solvent Compatibility Matrix

The following profile categorizes solvents based on their thermodynamic capability to solvate the zwitterionic form of 3-(Aminomethyl)-5-fluorobenzoic acid.

Tier 1: Primary Solvents (High Solubility)

Use these for stock solutions, reactions requiring high concentration, or initial dissolution.

SolventSolubility PotentialMechanism of Action
DMSO > 30 mg/mLHigh dielectric constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) stabilizes charge separation; disrupts ionic lattice.
DMF / NMP > 25 mg/mLSimilar to DMSO; effective for nucleophilic substitution reactions.[1]
Water (pH < 2) HighProtonation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to

breaks zwitterion; forms soluble hydrochloride salt.
Water (pH > 10) HighDeprotonation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to

breaks zwitterion; forms soluble sodium salt.
Tier 2: Secondary Solvents (Moderate/Temperature Dependent)

Use these for crystallization, washing, or reflux reactions.

SolventSolubility PotentialMechanism of Action
Methanol 1–10 mg/mLHigh polarity, H-bond donor/acceptor.[1] Solubility improves significantly with heat or acid additives.[1]
Ethanol < 5 mg/mLLower dielectric than MeOH.[1] Often used as an anti-solvent or for recrystallization when hot.[1]
Acetic Acid ModerateActs as both solvent and proton source, shifting equilibrium away from the zwitterion.[1]
Tier 3: Anti-Solvents (Insoluble)

Use these to precipitate the product or drive crystallization.

SolventSolubility PotentialMechanism of Action
Dichloromethane (DCM) NegligibleToo non-polar to solvate charges.[1]
Ethyl Acetate NegligiblePoor interaction with zwitterionic lattice.[1]
Toluene / Hexane InsolubleStrictly non-polar; forces precipitation.[1]

Mechanistic Dissolution Strategy

Researchers often fail to dissolve this compound because they treat it as a simple organic acid.[1] The following diagram illustrates the Charge-Shift Solubilization Strategy , which is critical for using this intermediate in organic synthesis (e.g., amide coupling).

DissolutionStrategy cluster_0 Organic Synthesis Workflow Zwitterion Solid State (Zwitterion) Insoluble Acidic Acidic Shift (pH < 2) Cationic Form Soluble in Polar Organics Zwitterion->Acidic Add HCl / TFA (Protonates COO-) Basic Basic Shift (pH > 10) Anionic Form Soluble in Aqueous/MeOH Zwitterion->Basic Add TEA / NaOH (Deprotonates NH3+) DMSO High Dielectric (DMSO/DMF) Solvated Zwitterion Zwitterion->DMSO Direct Dissolution (Dipole Stabilization) Amide Coupling\n(Carboxyl Activation) Amide Coupling (Carboxyl Activation) Acidic->Amide Coupling\n(Carboxyl Activation) N-Alkylation\n(Amine Nucleophile) N-Alkylation (Amine Nucleophile) Basic->N-Alkylation\n(Amine Nucleophile)

Figure 1: Charge-Shift Solubilization Strategy. To achieve solubility in organic solvents (other than DMSO), one must chemically modify the ionization state.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on literature values for generic "amino acids." Use this self-validating protocol to determine the exact solubility of your specific batch (polymorphs can affect solubility by up to 30%).[1]

Protocol ID: SOL-THERM-05F[1]

Objective: Determine saturation solubility (


) in a target solvent at 25°C.

Materials:

  • Compound: 3-(Aminomethyl)-5-fluorobenzoic acid (>50 mg).[1]

  • Solvent: Target organic solvent (dry).[1]

  • Equipment: Thermomixer (or shaker), Centrifuge, HPLC-UV or Gravimetric balance.

Workflow:

  • Supersaturation:

    • Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

    • Add 250 µL of target solvent.[1]

    • Check: If it dissolves instantly, add more solid until a visible suspension remains.[1]

  • Equilibration:

    • Agitate at 25°C for 24 hours at 800 rpm.

    • Why: Kinetic solubility (rapid addition) often overestimates solubility due to metastable supersaturation.[1] 24h ensures thermodynamic equilibrium.[1]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

    • Critical Step: Ensure the supernatant is perfectly clear.[1] Tyndall effect (laser pointer check) can confirm absence of nanocrystals.[1]

  • Quantification (Choose A or B):

    • Method A: HPLC-UV (Preferred) [1]

      • Dilute 10 µL of supernatant into 990 µL of Mobile Phase (Water/ACN).

      • Inject onto C18 column.[1] Detect at 254 nm.[1]

      • Calculate concentration against a standard curve.[1]

    • Method B: Gravimetric (High Concentration Only)

      • Transfer 100 µL of supernatant to a pre-weighed aluminum pan.

      • Evaporate solvent (vacuum oven).[1]

      • Weigh residue.[1]

      • Formula:

        
        
        
  • Validation:

    • The pH of the saturated solution should be recorded if water is the solvent, as self-buffering effects influence the result.

Critical Application Notes

Recrystallization & Purification

For purification of crude material, exploit the Isoelectric Precipitation method:

  • Dissolve crude solid in minimal 1M HCl (forms soluble cation).[1]

  • Filter to remove insoluble organic impurities.[1]

  • Slowly add 1M NaOH or Ammonia while stirring.

  • Monitor pH.[1][2] As pH approaches 6.5–7.0 (the pI), the zwitterion will crystallize out of solution as a white solid.

  • Filter and wash with cold Ethanol (Tier 2 solvent) to remove water and salts.[1]

Reaction Solvent Selection
  • For Amide Couplings: Use DMF or DMAc .[1] If the amine is the nucleophile, add DIPEA (3.0 eq) to ensure the ammonium group is deprotonated and soluble.

  • For Hydrogenation: Use Methanol with 1 equivalent of HCl .[1] The HCl prevents catalyst poisoning by the free amine and solubilizes the substrate.[1]

References

  • Jouyban, A. (2019).[1] Solubility of Zwitterionic Compounds in Organic Solvents. Handbook of Solubility Data.

  • Bergström, C. A., et al. (2016).[1] "Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery workflows." International Journal of Pharmaceutics, 540(1), 185-205. Link

  • Sha, F., et al. (2021).[1] "Thermodynamic Solubility and Solvent Effect of m-Aminobenzoic Acid in Pure and Binary Solvents." Journal of Chemical & Engineering Data, 66(7).[3] (Analogous compound data used for predictive modeling).[1][4][5] Link

  • Cayman Chemical. (2022).[1][6] Product Information: 2-Amino-5-fluorobenzoic acid Solubility Profile. (Structural analog baseline). Link

Sources

Exploratory

A Senior Application Scientist's Guide to 3-(Aminomethyl)-5-fluorobenzoic Acid: A Versatile Fluorinated Building Block in Modern Synthesis

Abstract This technical guide provides an in-depth analysis of 3-(Aminomethyl)-5-fluorobenzoic acid, a pivotal fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 3-(Aminomethyl)-5-fluorobenzoic acid, a pivotal fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will explore the strategic incorporation of fluorine in molecular design and its profound impact on physicochemical and pharmacological properties. This document details the synthesis, characterization, and versatile applications of 3-(Aminomethyl)-5-fluorobenzoic acid, supported by detailed experimental protocols, mechanistic insights, and data-driven visualizations. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively leverage this valuable scaffold in their synthetic endeavors.

The Strategic Imperative of Fluorine in Synthesis

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] This strategic "fluorine editing" often leads to enhanced pharmacokinetic profiles, greater target selectivity, and improved resistance to metabolic degradation in drug candidates.[2][4]

Among the arsenal of fluorinated building blocks, 3-(Aminomethyl)-5-fluorobenzoic acid stands out due to its bifunctional nature. It possesses a nucleophilic aminomethyl group and an electrophilic carboxylic acid, offering orthogonal handles for diverse chemical transformations. The fluorine atom, positioned meta to both functional groups, exerts a significant electronic influence, enhancing the synthetic utility and imparting desirable properties to the final products. This guide will delve into the practical aspects of utilizing this powerful synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physicochemical properties is paramount for its successful application. The key properties of 3-(Aminomethyl)-5-fluorobenzoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈FNO₂[5]
Molecular Weight 169.15 g/mol [5]
Appearance Solid
Purity ≥95% (typical commercial grade)[5]
Topological Polar Surface Area (TPSA) 63.32 Ų[5]
logP 0.9826[5]
Storage Conditions Sealed in a dry environment at 2-8°C[5]

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the exchangeable protons of the amino and carboxylic acid groups. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR will display characteristic peaks for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The carbonyl carbon and the benzylic carbon will also be readily identifiable.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear indication of the fluorine's chemical environment.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed, confirming its identity.

Synthesis and Purification

While 3-(Aminomethyl)-5-fluorobenzoic acid is commercially available, understanding its synthesis provides valuable insights into potential impurities and scale-up strategies. A common synthetic route involves the functionalization of a readily available fluorinated aromatic precursor.

Illustrative Synthetic Pathway

A plausible synthetic route starts from 3-fluoro-5-methylbenzonitrile. The synthesis involves a radical bromination of the methyl group, followed by a nucleophilic substitution with an amine equivalent (e.g., phthalimide, followed by deprotection) and subsequent hydrolysis of the nitrile to the carboxylic acid.

Detailed Experimental Protocol: Amide Coupling

Amide bond formation is one of the most frequent and critical reactions in drug discovery.[6][7] 3-(Aminomethyl)-5-fluorobenzoic acid can be readily coupled with a variety of amines and carboxylic acids. The following protocol details a standard amide coupling reaction using the aminomethyl group.

Objective: To synthesize an amide derivative from 3-(Aminomethyl)-5-fluorobenzoic acid and a model carboxylic acid.

Materials:

  • 3-(Aminomethyl)-5-fluorobenzoic acid hydrochloride

  • A desired carboxylic acid (e.g., Acetic Acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-(Aminomethyl)-5-fluorobenzoic acid hydrochloride (1.0 eq) and the chosen carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide.

Causality Behind Choices:

  • EDC/HOBt: This combination is a widely used and effective coupling system. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization.[6]

  • DIPEA: A non-nucleophilic base is essential to avoid competing reactions with the activated carboxylic acid.[8]

  • DMF: A polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the reaction.

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of derivatives from 3-(Aminomethyl)-5-fluorobenzoic acid.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant Preparation (Dissolve Building Block & Reagents) B Coupling Reaction (Add Coupling Agents & Base) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Quenching & Extraction C->D E Washing & Drying D->E F Crude Product Isolation (Solvent Evaporation) E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Final Pure Product H->I

Caption: A generalized workflow for synthesis and purification.

Synthetic Utility and Protecting Group Strategies

The true power of 3-(Aminomethyl)-5-fluorobenzoic acid lies in the orthogonal reactivity of its amino and carboxylic acid functionalities. This allows for selective modification at one site while leaving the other available for subsequent transformations. However, in multi-step syntheses, protection of one of the functional groups is often necessary to prevent undesired side reactions.[9][10]

Protecting Group Strategies
  • Amino Group Protection: The aminomethyl group can be protected with common amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[][12] The choice of protecting group depends on the reaction conditions of the subsequent steps. The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenation.[]

  • Carboxylic Acid Protection: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, to mask its reactivity.[13][14] These ester groups can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.

Visualization of Synthetic Diversification

The diagram below showcases the diverse synthetic pathways accessible from 3-(Aminomethyl)-5-fluorobenzoic acid.

Sources

Foundational

Fluorobenzoic Acid Derivatives: A Technical Guide to Biological Potential and Therapeutic Applications

[1][2][3] Executive Summary This technical guide analyzes the pharmacological versatility of fluorobenzoic acid (FBA) derivatives. It is designed for medicinal chemists and drug development professionals seeking to lever...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide analyzes the pharmacological versatility of fluorobenzoic acid (FBA) derivatives. It is designed for medicinal chemists and drug development professionals seeking to leverage the "fluorine effect"—the strategic substitution of hydrogen with fluorine to modulate lipophilicity, metabolic stability, and ligand-target binding affinity. This document details the synthesis, Structure-Activity Relationships (SAR), and validated biological activities (antimicrobial, anticancer, and anti-inflammatory) of these scaffolds, supported by self-validating experimental protocols.

The Fluorine Advantage in Medicinal Chemistry

The incorporation of fluorine into the benzoic acid scaffold is not merely a structural modification but a functional overhaul. The carbon-fluorine (C-F) bond is the strongest in organic chemistry (approx. 116 kcal/mol), conferring exceptional metabolic stability against oxidative degradation (e.g., by Cytochrome P450).

Key Physicochemical Modulators
  • Lipophilicity (

    
    ):  Fluorine substitution typically increases lipophilicity, enhancing passive transport across the blood-brain barrier (BBB) and bacterial cell membranes.
    
  • Electronic Effects: The high electronegativity of fluorine alters the

    
     of the carboxylic acid group and adjacent protons, influencing hydrogen bond donor/acceptor capabilities.
    
  • Bioisosterism: Fluorine acts as a bioisostere for hydrogen or a hydroxyl group, maintaining steric volume while altering electronic properties.

Structure-Activity Relationships (SAR)

The biological efficacy of FBA derivatives is strictly governed by the position of the fluorine atom and the nature of the linker attached to the carboxyl group.

SAR Logic Flow

The following diagram illustrates how structural variations dictate biological outcomes.

SAR_Logic Core Fluorobenzoic Acid Core Pos Fluorine Position Core->Pos Linker C-Terminus Linker Core->Linker Ortho Ortho (2-F) Steric Hindrance Chelation Potential Pos->Ortho Meta Meta (3-F) Metabolic Stability Electronic Modulation Pos->Meta Para Para (4-F) Max Lipophilicity Target Specifity Pos->Para Hydrazide Hydrazide/Schiff Base (-CONH-N=CH-) Linker->Hydrazide Oxadiazole 1,3,4-Oxadiazole (Rigid Heterocycle) Linker->Oxadiazole Activity_AC Anticancer (Tubulin / Apoptosis) Meta->Activity_AC Preferred Activity_AM Antimicrobial (DNA Gyrase / Cell Wall) Para->Activity_AM Preferred Hydrazide->Activity_AM High Potency Oxadiazole->Activity_AC High Stability

Caption: SAR decision matrix showing the impact of fluorine positioning and linker chemistry on therapeutic targets.

Antimicrobial Activity: Hydrazones and Oxadiazoles

Derivatives such as 4-fluorobenzoic acid hydrazide hydrazones and 1,3,4-oxadiazolines exhibit potent antibacterial and antifungal properties.[1][2]

Mechanism of Action

These compounds often function as antimetabolites or DNA intercalators . The hydrazone moiety (-CONHN=CH-) coordinates with metal ions essential for bacterial enzymes, while the lipophilic fluorine tail facilitates penetration through the lipid-rich Gram-negative cell wall.

Data Summary: Antimicrobial Potency
Compound ClassDerivative TypeTarget OrganismActivity (MIC)Reference
4-FBA Hydrazone(5-nitro-2-furanyl)methyleneS. aureusEquivalent to Ceftriaxone[1]
4-FBA Oxadiazole2,5-disubstituted-1,3,4-oxadiazolineC. albicans12.5 µg/mL[1]
3-FBA ThiosemicarbazideTrifluoromethyl derivativeM. tuberculosis6.25 µg/mL[2]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration of FBA derivative that inhibits visible bacterial growth. Validation: Use Ciprofloxacin or Ceftriaxone as a positive control and DMSO as a solvent control.

  • Preparation: Dissolve the FBA derivative in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL (0.5 McFarland standard) and add 100 µL to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable growth. The MIC is the lowest concentration remaining blue.

Anticancer Activity: Apoptosis Induction

Fluorobenzoic acid moieties, particularly when fused with cyclopentaquinoline or benzothiazole systems, demonstrate significant cytotoxicity against lung (A549) and breast (MCF-7) cancer lines.

Mechanism: The Apoptotic Cascade

The following workflow details how FBA derivatives induce cell death via the Caspase-3 pathway.

Apoptosis_Pathway Compound FBA Derivative (e.g., Cyclopentaquinoline) Membrane Cell Membrane Permeation (Lipophilicity Driven) Compound->Membrane Target Intracellular Target (DNA Intercalation / Tubulin) Membrane->Target Arrest Cell Cycle Arrest (G1/S Phase) Target->Arrest Mito Mitochondrial Depolarization Target->Mito Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Signal transduction pathway for FBA-induced apoptosis in cancer cells.

Protocol: MTT Cytotoxicity Assay

Objective: Assess metabolic activity as a marker for cell viability. Validation:


 calculation requires non-linear regression analysis (Sigmoidal dose-response).
  • Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with FBA derivatives (0.1 - 100 µM) for 48h. Include Doxorubicin as a positive control.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate cell viability:

    
    [3]
    

Synthesis Workflow

To access these biologically active derivatives, a robust synthetic route is required. The conversion of 4-fluorobenzoic acid to its hydrazide is the critical divergence point for creating hydrazones (Schiff bases) or oxadiazoles.

Synthesis_Workflow Start 4-Fluorobenzoic Acid Step1 Esterification (EtOH / H2SO4) Start->Step1 Inter1 Ethyl 4-fluorobenzoate Step1->Inter1 Step2 Hydrazinolysis (NH2NH2·H2O) Inter1->Step2 Inter2 4-Fluorobenzohydrazide (Key Intermediate) Step2->Inter2 PathA Aldehyde (R-CHO) Acid Cat. Inter2->PathA ProdA Schiff Base (Hydrazone) PathA->ProdA PathB Cyclization (POCl3 or I2/K2CO3) ProdA->PathB Oxidative Cyclization ProdB 1,3,4-Oxadiazole PathB->ProdB Oxidative Cyclization

Caption: Divergent synthetic pathway from 4-fluorobenzoic acid to bioactive heterocycles.

References

  • Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide. Source: PubMed / Farmaco. URL:[Link]

  • Biological Activities of Hydrazone Derivatives: A Review. Source: MDPI (Molecules). URL:[Link]

  • New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. Source: ScienceDirect / European Journal of Pharmacology. URL:[Link][4]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues. Source: MDPI (Molecules). URL:[Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Exploratory

The Strategic Role of Fluorine in Medicinal Chemistry: Modulating Physicochemical Properties and Pharmacokinetics

Executive Summary Fluorine has fundamentally transformed modern drug design. Despite being virtually absent in endogenous biological molecules, fluorine is now present in approximately 20-30% of all commercially availabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorine has fundamentally transformed modern drug design. Despite being virtually absent in endogenous biological molecules, fluorine is now present in approximately 20-30% of all commercially available pharmaceuticals. This technical whitepaper explores the mechanistic causality behind the "fluorine effect," detailing how the strategic incorporation of fluorine atoms modulates pKa, lipophilicity, and metabolic stability. Furthermore, we provide self-validating experimental protocols for evaluating fluorinated compounds, bridging the gap between theoretical physical organic chemistry and applied drug discovery.

The Physical Organic Causality of the "Fluorine Effect"

The utility of fluorine in medicinal chemistry is not serendipitous; it is strictly governed by its unique position on the periodic table. Fluorine possesses the highest electronegativity (3.98 Pauling scale), a small van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), and forms an exceptionally strong carbon-fluorine (C-F) bond[1].

Metabolic Shielding via CYP450 Blockade

Hepatic clearance is primarily driven by Cytochrome P450 (CYP450) enzymes, which oxidize electron-rich aromatic rings or abstract hydrogen atoms from labile aliphatic positions. The causality of fluorine's metabolic shielding is twofold:

  • Thermodynamic Resistance: CYP450 operates via a high-valent iron-oxo species (Compound I) that relies on Hydrogen Atom Transfer (HAT). The C-F bond dissociation energy (~116 kcal/mol) is significantly higher than that of a C-H bond (~98 kcal/mol), making homolytic cleavage by CYP450 thermodynamically unfavorable[2].

  • Electronic Deactivation: Fluorine's intense electron-withdrawing nature pulls electron density away from adjacent aromatic rings, raising the activation energy required for electrophilic aromatic oxidation[2].

pKa Modulation and Bioavailability

Fluorine exerts a powerful inductive effect (-I) through the σ-bond network. When placed vicinal to a basic amine, fluorine withdraws electron density from the nitrogen lone pair, stabilizing the unprotonated state and significantly lowering the pKa[1].

  • Causality in Drug Design: By lowering the pKa of a basic drug from 9.0 to 7.5, the fraction of the unionized drug at physiological pH (7.4) increases exponentially. Because only unionized molecules efficiently cross lipophilic cell membranes via passive diffusion, this targeted pKa modulation directly causes an increase in oral bioavailability.

Conformational Control (The Gauche Effect)

Fluorine can lock a flexible molecule into its bioactive conformation. When a highly electronegative fluorine atom is placed vicinal to an electron-donating group (e.g., an amide nitrogen), hyperconjugation between the σ(C-H) orbital and the σ*(C-F) antibonding orbital stabilizes the gauche conformation over the sterically preferred anti conformation. This stereoelectronic lock reduces the entropic penalty of binding, directly increasing target affinity.

ADMET_Logic F_Inc Fluorine Substitution Prop1 High Electronegativity (3.98 Pauling) F_Inc->Prop1 Prop2 Strong C-F Bond (~116 kcal/mol) F_Inc->Prop2 Prop3 Small Steric Bulk (1.47 Å radius) F_Inc->Prop3 Mech1 Inductive Effect (pKa Lowering) Prop1->Mech1 Mech2 Lipophilicity Shift (logP/logD) Prop1->Mech2 Mech4 Gauche Effect (Conformational Lock) Prop1->Mech4 Mech3 CYP450 Shielding (Oxidation Block) Prop2->Mech3 Prop3->Mech4 Out1 Increased Bioavailability Mech1->Out1 Mech2->Out1 Out2 Enhanced Metabolic Stability Mech3->Out2 Out3 Optimized Target Affinity Mech4->Out3

Figure 1: Logical causality of fluorine incorporation on drug ADMET properties.

Quantitative Data Presentation

To standardize the impact of fluorine substitutions during lead optimization, the following table synthesizes the physicochemical shifts observed when transitioning from a baseline C-H bond to fluorinated analogs.

PropertyC-H Bond (Baseline)C-F Bond (Monofluoro)C-CF3 Group (Trifluoromethyl)Mechanistic Impact on Drug Design
van der Waals Radius 1.20 Å1.47 Å~2.70 ÅF mimics H sterically; CF3 mimics isopropyl/tert-butyl groups.
Electronegativity 2.203.98Highly ElectronegativeInduces strong dipole moments; alters adjacent functional group reactivity.
Bond Dissociation Energy ~98 kcal/mol~116 kcal/mol~100 kcal/mol (C-C bond)C-F resists homolytic cleavage by CYP450 enzymes, extending half-life.
Lipophilicity (ΔlogP) 0+0.2 to +0.5+0.8 to +1.5Enhances passive membrane permeability and hydrophobic pocket binding.
Amine pKa Modulation Baseline-1.0 to -1.5 units-2.0 to -3.0 unitsIncreases unionized fraction at physiological pH (7.4) for oral absorption.

Late-Stage Fluorination (LSF)

Historically, fluorine had to be introduced early in the synthetic sequence using harsh, hazardous reagents. Today, Late-Stage Fluorination (LSF) allows medicinal chemists to directly convert C-H or C-X bonds to C-F bonds on complex, fully elaborated drug scaffolds[3]. Utilizing transition-metal catalysis (e.g., Palladium) or photoredox catalysis, LSF enables the rapid generation of fluorinated libraries for Structure-Activity Relationship (SAR) profiling without requiring de novo synthesis[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal logic to prevent false positives and artifacts.

Protocol 1: In Vitro Microsomal Stability Assay

Purpose: To quantify the metabolic half-life (t1/2) and intrinsic clearance (CL_int) of fluorinated drug candidates. Causality: Liver microsomes contain concentrated CYP450 enzymes. NADPH is added because CYP450 is a monooxygenase requiring continuous electron transfer. Self-Validation: The inclusion of a "No-NADPH" control differentiates true CYP-mediated metabolism from chemical instability. Positive/negative controls validate microsomal activity.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add the fluorinated test compound (1 µM final concentration) to the buffer.

  • Control Setup (Validation Step):

    • Positive Control: Verapamil (rapidly cleared; validates CYP activity).

    • Negative Control: Warfarin (slowly cleared; checks for over-reactive artifacts).

    • No-NADPH Control: Test compound + HLM without NADPH (validates stability).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the oxidative reaction.

  • Time-Course Quenching: At defined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio vs. time to calculate the elimination rate constant (k) and half-life.

Protocol 2: 19F NMR Fragment-Based Screening

Purpose: To identify low-affinity fluorinated fragments binding to target proteins. Causality: 19F has a 100% natural abundance, spin 1/2, and zero background in biological systems. Self-Validation: We utilize a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to act as a T2 relaxation filter. Small unbound fragments tumble rapidly (long T2, sharp NMR signals). Large proteins tumble slowly (short T2, broad signals). When a fragment binds, it adopts the protein's tumbling rate, drastically shortening its T2. The CPMG sequence filters out short T2 signals, so a binding event is self-validated by the disappearance of the fragment's sharp signal[5].

Step-by-Step Methodology:

  • Library Assembly: Pool 10-15 fluorinated fragments (100 µM each) ensuring their 19F chemical shifts do not overlap.

  • Reference Acquisition: Acquire a 1D 19F NMR spectrum of the fragment pool in PBS buffer (pH 7.4) with 10% D2O to establish baseline sharp signals.

  • Target Incubation: Add the target protein (e.g., 10 µM) to the fragment pool.

  • CPMG Filter Application: Execute the 19F CPMG NMR pulse sequence. Set the spin-echo delay to filter out macromolecules and bound ligands (typically a total relaxation delay of 50-200 ms).

  • Hit Deconvolution: Overlay the reference spectrum with the protein-incubation spectrum. A significant line broadening or reduction in signal intensity (>30%) indicates a binding event.

  • Orthogonal Validation: Validate hits using a secondary assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

NMR_Workflow S1 1. Library Prep 19F-Fragments S2 2. Target Incubation Protein + Ligand S1->S2 S3 3. NMR Acquisition 19F Observation S2->S3 S4 4. CPMG Filter T2 Relaxation S3->S4 S5 5. Hit Deconvolution Signal Broadening S4->S5

Figure 2: Self-validating 19F NMR fragment-based screening workflow.

Conclusion

The integration of fluorine into medicinal chemistry is a masterclass in applied physical organic chemistry. By exploiting its extreme electronegativity, steric mimicry of hydrogen, and robust bond strength, researchers can rationally engineer small molecules to overcome severe pharmacokinetic liabilities. As late-stage fluorination methodologies continue to mature, the chemical space accessible to drug discovery will expand, cementing fluorine's role as an indispensable tool in the development of next-generation therapeutics.

References

  • Title: The role of fluorine in medicinal chemistry | Source: ResearchGate | URL: [1]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: PMC (nih.gov) | URL: [2]

  • Title: Late-Stage Fluorination: From Fundamentals to Application | Source: ACS Publications | URL: [4]

  • Title: Fluorination Methods in Synthesis: Research Guide & Papers | Source: PapersFlow | URL: [3]

  • Title: Chemical Probe Development for Bromodomain and PHD Finger-containing Transcription Factor (BPTF) Reader Domains as Anti-Cancer Therapy | Source: UMN | URL: [5]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Aminomethyl)-5-fluorobenzoic Acid: A Detailed Guide for Researchers

An in-depth guide to the synthetic protocols for 3-(Aminomethyl)-5-fluorobenzoic acid, a valuable building block in pharmaceutical and materials science. This document provides detailed, field-proven methodologies, expla...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthetic protocols for 3-(Aminomethyl)-5-fluorobenzoic acid, a valuable building block in pharmaceutical and materials science. This document provides detailed, field-proven methodologies, explains the rationale behind experimental choices, and offers a comparative analysis of the primary synthetic routes.

Introduction

3-(Aminomethyl)-5-fluorobenzoic acid is a key structural motif in the development of a wide range of biologically active molecules and advanced materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the aminomethyl and carboxylic acid functionalities provide versatile handles for further chemical modifications. This guide details two primary, reliable synthetic pathways for the preparation of this important compound, tailored for researchers in drug discovery, medicinal chemistry, and materials science.

Synthetic Strategies: An Overview

Two principal synthetic routes have been established for the synthesis of 3-(Aminomethyl)-5-fluorobenzoic acid, each with its own set of advantages and considerations.

  • Route 1: The Gabriel Synthesis Pathway. This classic method for preparing primary amines offers a robust and high-yielding approach, starting from a suitable bromomethylated benzoic acid derivative. It is particularly advantageous for its ability to prevent the over-alkylation often seen with other amination methods.

  • Route 2: Reduction of a Nitrile Intermediate. This pathway utilizes the readily available 3-cyano-5-fluorobenzoic acid as a starting material, converting the nitrile group to the desired aminomethyl functionality through catalytic hydrogenation or chemical reduction. This route is often more direct, provided a selective reduction method is employed.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific equipment and reagents available in the laboratory.

Route 1: The Gabriel Synthesis Pathway

This multi-step synthesis begins with the benzylic bromination of a methyl-substituted fluorobenzoic acid, followed by the Gabriel synthesis and subsequent deprotection to yield the final product.

Diagram of the Gabriel Synthesis Pathway

Gabriel Synthesis Pathway A 3-Methyl-5-fluorobenzoic Acid B 3-(Bromomethyl)-5-fluorobenzoic Acid A->B  NBS, AIBN    CCl4, Reflux   C N-(3-Carboxy-5-fluorobenzyl)phthalimide B->C  Potassium Phthalimide    DMF   D 3-(Aminomethyl)-5-fluorobenzoic Acid C->D  Hydrazine Hydrate    Ethanol, Reflux  

Caption: Overall workflow of the Gabriel synthesis pathway.

Step 1: Benzylic Bromination of 3-Methyl-5-fluorobenzoic Acid

The initial step involves the free-radical bromination of the methyl group at the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors selective benzylic bromination over aromatic bromination.[1] A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.[1]

Protocol:

  • To a solution of 3-methyl-5-fluorobenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the progress by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)-5-fluorobenzoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValueReference
Starting Material 3-Methyl-5-fluorobenzoic acid
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)[1]
Solvent Carbon tetrachloride (CCl₄) or (Trifluoromethyl)benzene[2]
Temperature Reflux[1]
Reaction Time Varies, monitor by TLC/GC
Work-up Filtration, NaHCO₃ wash, extraction, drying, concentration
Purification Recrystallization or column chromatography
Step 2: Gabriel Synthesis of N-(3-Carboxy-5-fluorobenzyl)phthalimide

The Gabriel synthesis utilizes the phthalimide anion as a surrogate for ammonia, which effectively prevents the formation of secondary and tertiary amine byproducts due to the steric hindrance and electronic properties of the phthalimide group.[3][4]

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(bromomethyl)-5-fluorobenzoic acid (1 equivalent) in anhydrous dimethylformamide (DMF).[5]

  • Add potassium phthalimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Pour the reaction mixture into water and collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain N-(3-carboxy-5-fluorobenzyl)phthalimide.

ParameterValueReference
Starting Material 3-(Bromomethyl)-5-fluorobenzoic acid
Reagent Potassium Phthalimide[3]
Solvent Anhydrous Dimethylformamide (DMF)[5]
Temperature Room temperature to gentle heating
Reaction Time Varies, monitor by TLC
Work-up Precipitation in water, filtration, washing
Step 3: Hydrazinolysis of N-(3-Carboxy-5-fluorobenzyl)phthalimide

The final step is the cleavage of the phthalimide group to release the primary amine. The Ing-Manske procedure, which uses hydrazine hydrate, is a common and effective method for this transformation, proceeding under relatively mild and neutral conditions.[5]

Protocol:

  • Suspend N-(3-carboxy-5-fluorobenzyl)phthalimide (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the suspension.[6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl).

  • Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.

  • Cool the mixture and filter off the phthalhydrazide precipitate.

  • Make the filtrate basic with a sodium hydroxide (NaOH) solution to deprotonate the amine salt.

  • The product, 3-(aminomethyl)-5-fluorobenzoic acid, may precipitate from the solution upon neutralization or can be isolated by adjusting the pH to its isoelectric point. Alternatively, it can be extracted with a suitable solvent if it remains in solution.

ParameterValueReference
Starting Material N-(3-Carboxy-5-fluorobenzyl)phthalimide
Reagent Hydrazine Hydrate[5][6]
Solvent Ethanol[6]
Temperature Reflux[6]
Reaction Time Varies, monitor by TLC
Work-up Acidification with HCl, filtration, basification with NaOH

Route 2: Reduction of 3-Cyano-5-fluorobenzoic Acid

This two-step approach involves the protection of the carboxylic acid, followed by the reduction of the nitrile to the primary amine.

Diagram of the Nitrile Reduction Pathway

Nitrile Reduction Pathway A 3-Cyano-5-fluorobenzoic Acid B Methyl 3-cyano-5-fluorobenzoate A->B  SOCl₂, Methanol    Reflux   C Methyl 3-(aminomethyl)-5-fluorobenzoate B->C  H₂, Raney Ni or Pd/C    Methanol/Ammonia   D 3-(Aminomethyl)-5-fluorobenzoic Acid C->D  Aqueous NaOH or HCl    Hydrolysis  

Sources

Application

Application Note &amp; Protocols: Leveraging 3-(Aminomethyl)-5-fluorobenzoic Acid for the Synthesis of Targeted Anticancer Agents

Introduction: The Strategic Advantage of Fluorination in Anticancer Drug Design The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination in Anticancer Drug Design

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of drug candidates.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2][3] When these advantages are applied to a versatile and privileged structure like the benzoic acid framework, the resulting fluorinated benzoic acid derivatives emerge as a highly promising class of compounds for anticancer agent development.[1][4]

This guide focuses on a particularly valuable building block: 3-(aminomethyl)-5-fluorobenzoic acid . Its structure is strategically designed for synthesizing targeted anticancer agents. The fluorinated benzoic acid core provides a rigid and metabolically robust anchor, while the aminomethyl group serves as a critical, reactive handle for coupling with other molecular fragments to build complex and highly specific inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and characterization of potent anticancer agents derived from this scaffold, with a specific focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Section 1: The 3-(Aminomethyl)-5-fluorobenzoic Acid Scaffold: A Privileged Structure for PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical players in the DNA damage response (DDR).[5][6] They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing poly(ADP-ribose) chains that recruit other DNA repair proteins.[5][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cancer cell death—a concept known as synthetic lethality.[5][6]

The 3-(aminomethyl)-5-fluorobenzoic acid scaffold is exceptionally well-suited for constructing potent PARP inhibitors. The aminomethyl group is perfectly positioned to form a key amide bond with a pharmacophore that interacts with the nicotinamide-binding pocket of the PARP enzyme. The fluorobenzoic acid portion orients the molecule within the active site and contributes to favorable pharmacokinetic properties.

Section 2: Synthesis of a PARP Inhibitor Precursor via Amide Coupling

The formation of an amide bond between 3-(aminomethyl)-5-fluorobenzoic acid and a suitable coupling partner is the foundational step in synthesizing many PARP inhibitors. This protocol details a robust and widely applicable method using a carbodiimide-mediated coupling reaction, which is a common strategy in medicinal chemistry for its efficiency and mild conditions.[8]

Workflow for Amide Bond Formation

Below is a generalized workflow for the synthesis of an N-substituted-3-(aminomethyl)-5-fluorobenzamide derivative, a core structure in many PARP inhibitors.

G cluster_0 Preparation & Activation cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve 3-(Aminomethyl)- 5-fluorobenzoic acid in anhydrous solvent (e.g., DMF) B 2. Add Coupling Partner (R-NH2) (1.05 equiv.) A->B Sequential Addition C 3. Add Coupling Reagent (HATU) & Base (DIPEA) B->C Initiate Activation D 4. Stir at Room Temperature (Monitor by LC-MS/TLC) C->D Reaction Start E 5. Aqueous Workup: Dilute, Wash with aq. LiCl D->E Reaction Quench F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Dry, Concentrate & Purify (Flash Chromatography) F->G H Final Product: N-(R)-3-(aminomethyl)- 5-fluorobenzamide G->H Isolation

Caption: General workflow for the synthesis of an amide-linked PARP inhibitor precursor.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the coupling of 3-(aminomethyl)-5-fluorobenzoic acid with a generic primary amine (R-NH₂).

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
3-(Aminomethyl)-5-fluorobenzoic acid HCl salt205.611.0205.6 mg
Amine Coupling Partner (R-NH₂)Varies1.051.05 mmol
HATU (Coupling Agent)380.231.2456.3 mg
DIPEA (Base)129.243.0523 µL
Anhydrous DMF (Solvent)--5 mL
Ethyl Acetate (Extraction)--As needed
5% aq. LiCl Solution (Wash)--As needed
Brine (Wash)--As needed
Anhydrous MgSO₄ (Drying Agent)--As needed

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(aminomethyl)-5-fluorobenzoic acid hydrochloride salt (1.0 equiv).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

  • Addition of Reagents: Add the amine coupling partner (R-NH₂, 1.05 equiv) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture for 5 minutes at room temperature.

    • Causality Insight: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and to facilitate the activation of the carboxylic acid by the coupling agent without competing in the reaction.

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv) portion-wise to the stirred solution. An exotherm may be observed.

    • Expertise Note: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling both simple and sterically hindered or electron-deficient amines.[9][10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (3 times) and then with brine (1 time).

    • Trustworthiness Check: Washing with aqueous LiCl is highly effective at removing residual DMF, which can be challenging to remove under vacuum.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure amide product.

Section 3: Mechanism of Action: PARP Trapping and Synthetic Lethality

The synthesized N-substituted-3-(aminomethyl)-5-fluorobenzamide derivatives function by competitively inhibiting the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2.[11] However, a more profound anticancer mechanism for many potent PARP inhibitors is "PARP trapping".[5] This process not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage.

This trapped PARP-DNA complex is a significant physical obstruction that stalls replication forks during cell division.[5] In healthy cells with functional homologous recombination (HR) repair pathways, this damage can be resolved. However, in cancer cells with HR deficiencies (e.g., BRCA1/2 mutations), these stalled forks collapse into toxic double-strand breaks that cannot be repaired, leading directly to cell death.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor ssb1 DNA Single-Strand Break (SSB) parp1 PARP Binds & Signals Repair ssb1->parp1 repair1 Base Excision Repair (BER) Recruited parp1->repair1 repaired1 DNA Repaired repair1->repaired1 ssb2 DNA Single-Strand Break (SSB) parpi PARP Inhibitor Blocks Catalysis & Traps PARP ssb2->parpi stalled_fork Replication Fork Stalls at Trapped PARP-DNA Complex parpi->stalled_fork dsb Stalled Fork Collapses -> Double-Strand Break (DSB) stalled_fork->dsb no_repair HR Repair Deficient: DSB Cannot Be Repaired dsb->no_repair apoptosis Cell Death (Apoptosis) no_repair->apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

Section 4: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized anticancer agent.

Standard Analytical Protocols

TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and assess purityA major peak in the chromatogram corresponding to the calculated mass [M+H]⁺ of the target compound.
¹H NMR & ¹⁹F NMR Elucidate molecular structure and confirm identityChemical shifts, coupling constants, and integration values consistent with the proposed structure. A distinct signal in the ¹⁹F NMR spectrum confirms the presence of the fluorine atom.
High-Performance Liquid Chromatography (HPLC) Determine purityPurity >95% is typically required for in vitro biological assays.
Melting Point Assess purity and physical propertiesA sharp, defined melting range indicates a pure compound.

Conclusion and Future Outlook

The 3-(aminomethyl)-5-fluorobenzoic acid scaffold is a powerful and versatile building block for the synthesis of targeted anticancer agents, most notably PARP inhibitors. The synthetic protocols outlined in this guide are robust and adaptable, providing a solid foundation for the development of novel derivatives. The mechanism of synthetic lethality offers a clear rationale for targeting these agents toward cancers with specific DNA repair deficiencies. As our understanding of cancer biology deepens, scaffolds like this one will continue to be instrumental in the design of the next generation of precision medicines.

References

  • New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. PubMed. (2014-04-15).
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
  • The Strategic Role of 5-(Aminomethyl)-2-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. (2016-01-14).
  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC. (2024-12-18).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • The role of fluorine in medicinal chemistry. PubMed. (2007-10-15).
  • Applications of fluorine-containing amino acids for drug design. ResearchGate.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.

Sources

Method

Protocol for amide bond formation with 3-(Aminomethyl)-5-fluorobenzoic acid

Application Note: Protocol for Amide Bond Formation with 3-(Aminomethyl)-5-fluorobenzoic Acid Executive Summary & Molecule Profile 3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 454-68-2) is a bifunctional zwitterionic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Amide Bond Formation with 3-(Aminomethyl)-5-fluorobenzoic Acid

Executive Summary & Molecule Profile

3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 454-68-2) is a bifunctional zwitterionic scaffold widely used in Fragment-Based Drug Discovery (FBDD). The fluorine atom at the C5 position increases metabolic stability and lipophilicity, while the benzylamine linker provides conformational flexibility distinct from rigid aniline analogs.

The Challenge: As an unprotected amino acid, this molecule exists as a zwitterion. Direct coupling attempts without protection will inevitably lead to uncontrolled oligomerization (intermolecular self-reaction). Furthermore, its zwitterionic nature results in poor solubility in standard organic solvents (DCM, THF), necessitating specific polar solvent systems or pH adjustments.

Strategic Imperative: You must adopt a Protection-Activation-Deprotection strategy. The choice of protocol depends entirely on whether you intend to use the molecule as an Acyl Donor (reacting its carboxylic acid) or a Nucleophile (reacting its amine).

Strategic Decision Matrix

The following logic flow dictates the experimental path based on your target moiety.

G Start Target: 3-(Aminomethyl)-5-fluorobenzoic acid Decision Which functional group must react? Start->Decision PathA Reacting the Carboxylic Acid (Acyl Donor) Decision->PathA COOH PathB Reacting the Amine (Nucleophile) Decision->PathB NH2 StepA1 Step 1: N-Protection (Boc-Protection) PathA->StepA1 StepA2 Step 2: Activation (HATU/DIPEA) StepA1->StepA2 StepA3 Step 3: Amide Coupling (Add Amine Partner) StepA2->StepA3 StepB1 Step 1: C-Protection (Methyl Ester Formation) PathB->StepB1 StepB2 Step 2: Partner Activation (Activate Partner Acid) StepB1->StepB2 StepB3 Step 3: Amide Coupling (Base-mediated) StepB2->StepB3

Figure 1: Synthetic workflow decision tree based on chemoselectivity requirements.

Protocol A: Using the Molecule as an Acyl Donor

Target: Reacting the -COOH with an external amine.

Prerequisite: You must mask the nucleophilic amine to prevent self-polymerization. The tert-butyloxycarbonyl (Boc) group is preferred due to its stability to basic coupling conditions.

Step 1: N-Boc Protection (Schotten-Baumann Conditions)

Rationale: The zwitterion is insoluble in pure organic solvents. A biphasic or mixed aqueous system allows the base to solubilize the amino acid while the organic solvent dissolves the Boc-anhydride.

Reagents:

  • Substrate: 3-(Aminomethyl)-5-fluorobenzoic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Base: NaOH (2.5 equiv) or

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, suspend the amino acid in Water. Add NaOH (or base) slowly. The solution should become clear as the carboxylate and amine deprotonate.

  • Addition: Dilute with an equal volume of 1,4-Dioxane. Cool to 0°C.[1]

  • Reaction: Add

    
     (dissolved in minimal dioxane) dropwise.
    
  • Aging: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass = MW + 100).

  • Workup (Critical): The product is an acid.

    • Wash the basic solution with

      
       (removes excess 
      
      
      
      ).
    • Acidify the aqueous layer carefully with 1M HCl to pH ~3. The N-Boc protected acid will precipitate.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Step 2: HATU-Mediated Amide Coupling

Rationale: The fluorine atom at C5 is electron-withdrawing, making the benzoic acid slightly more acidic but also potentially reducing the nucleophilicity of the carbonyl carbon. HATU is chosen over EDC/HOBt because the HOAt moiety (7-azabenzotriazole) creates a more reactive active ester, overcoming steric or electronic deactivation [1, 2].

Reagents:

  • Acid: N-Boc-3-(aminomethyl)-5-fluorobenzoic acid (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM (if solubility permits)[1]

Procedure:

  • Activation: Dissolve the N-Boc acid in anhydrous DMF (0.2 M concentration). Add DIPEA. Stir for 5 minutes.

  • Active Ester Formation: Add HATU. The solution usually turns yellow/orange. Stir for 15–30 minutes at RT. Note: This pre-activation step is crucial to ensure full conversion to the OAt-active ester before the amine encounters the acid.

  • Coupling: Add the Amine Partner.

  • Completion: Stir for 2–16 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), then sat.

    
    , then Brine.[1]
    

Protocol B: Using the Molecule as a Nucleophile

Target: Reacting the


 with an external acid.

Prerequisite: The carboxylic acid must be masked to prevent it from competing for the coupling reagent.

Step 1: Methyl Ester Formation (Fischer Esterification)

Rationale: Thionyl chloride generates anhydrous HCl in situ. This protonates the amine (preventing reaction) and catalyzes esterification.

Reagents:

  • Substrate: 3-(Aminomethyl)-5-fluorobenzoic acid

  • Reagent: Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Solvent: Methanol (Anhydrous)

Procedure:

  • Setup: Cool Methanol to 0°C under

    
    .
    
  • Activation: Add

    
     dropwise (Exothermic!). Stir for 10 mins.
    
  • Addition: Add the amino acid solid in portions.

  • Reflux: Heat to reflux (65°C) for 3–6 hours.

  • Isolation: Concentrate in vacuo. The product will be the Methyl ester hydrochloride salt .

    • Note: Do not neutralize yet. Keep as HCl salt to prevent polymerization.

Step 2: Coupling to External Acid

Rationale: Since the amine is a primary aliphatic amine, it is highly nucleophilic. Standard EDC or HATU conditions work well.

Procedure:

  • Dissolution: Dissolve the External Acid and HATU in DMF. Add DIPEA (1.0 equiv) to activate the acid.

  • Amine Addition: Add the Methyl ester HCl salt from Step 1.

  • Base Adjustment: Immediately add excess DIPEA (2.5 – 3.0 equiv).

    • Why? The first equivalent neutralizes the HCl salt. The remaining equivalents are needed for the coupling cycle.

  • Workup: Standard extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete activation of acid.Switch from EDC to HATU. Ensure DMF is anhydrous (water hydrolyzes the active ester).
Precipitate during Reaction Poor solubility of zwitterion or urea byproducts.If using EDC, urea byproducts (DCU) precipitate; filter them off. If substrate precipitates, add DMSO as co-solvent.
Racemization Not applicable (Achiral).While this molecule is achiral, if the partner is chiral, use HATU/Collidine instead of DIPEA to minimize epimerization risk [1].
Oligomerization Inadequate protection.Ensure starting material is >98% pure protected form. Never mix free amino acid with coupling agents.

Mechanism of Activation (HATU)[2][3]

The following diagram illustrates the HATU activation pathway utilized in Protocol A, highlighting the critical intermediate that drives the reaction efficiency.

HATU_Mechanism Acid R-COOH (N-Boc Acid) Carboxylate R-COO- Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU - TMU HATU HATU Reagent HATU->ActiveEster Product Amide Bond (R-CO-NH-R') ActiveEster->Product + Amine - HOAt Amine R'-NH2 (Partner) Amine->Product

Figure 2: Mechanism of HATU-mediated activation.[2][3] The formation of the OAt-active ester is the rate-determining acceleration step.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[3][4][6][7][8] Tetrahedron, 61(46), 10827–10852.[4]

    • Core Reference: The definitive review on coupling reagents, establishing HATU as a superior reagent for sterically hindered or electron-deficient acids.
  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[4]

    • Core Reference: Discusses the mechanistic advantages of HOAt-derived reagents (like H
  • BenchChem. (2025).[1] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

    • Protocol Source: General procedures for HATU/EDC optimiz
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][7] Tetrahedron, 60(11), 2447-2467.

    • Context: Provides comparative data on racemization suppression and yield efficiency for benzotriazole-based reagents.

Sources

Application

Incorporation of 3-(Aminomethyl)-5-fluorobenzoic acid into heterocyclic compounds

Application Note: Strategic Utilization of 3-(Aminomethyl)-5-fluorobenzoic Acid in Heterocyclic Medicinal Chemistry Executive Summary 3-(Aminomethyl)-5-fluorobenzoic acid (CAS 500392-65-0) represents a high-value "gamma-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(Aminomethyl)-5-fluorobenzoic Acid in Heterocyclic Medicinal Chemistry

Executive Summary

3-(Aminomethyl)-5-fluorobenzoic acid (CAS 500392-65-0) represents a high-value "gamma-amino acid" scaffold for medicinal chemistry. Unlike simple benzoic acids, this building block offers three distinct strategic advantages:

  • The 1,3,5-Substitution Pattern: Provides a rigid meta-geometry essential for inducing turns in macrocyclic kinase inhibitors, mimicking peptide secondary structures.

  • Fluorine Substitution (C5): Modulates the pKa of the carboxylic acid (increasing reactivity) and enhances metabolic stability by blocking the metabolically vulnerable phenyl ring position, while simultaneously increasing lipophilicity.

  • Bifunctionality: The presence of both a benzylic amine and a benzoic acid allows for orthogonal protection and sequential incorporation into complex heterocycles, specifically 1,2,4-oxadiazoles (amide bioisosteres) and peptidomimetic macrocycles .

This guide details the protocols for transforming this scaffold into bioactive heterocyclic cores, focusing on yield optimization and scalability.

Physicochemical Profile & Reactivity

Understanding the electronic influence of the fluorine atom is prerequisite to successful coupling.

PropertyValue / CharacteristicImpact on Synthesis
Molecular Weight 169.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Acid) ~3.6 (vs. 4.2 for benzoic acid)Higher Reactivity: The electron-withdrawing F-atom stabilizes the carboxylate, making the acid more susceptible to activation by coupling reagents (e.g., T3P, HATU).
pKa (Amine) ~9.0 (vs. 9.5 for benzylamine)Reduced Basicity: Slightly less basic due to the inductive effect of the ring, reducing the risk of over-acylation during selective protection steps.
LogP ~1.2Lipophilicity: Fluorine enhances membrane permeability compared to the non-fluorinated analog.
Geometry Rigid 120° angleCritical for macrocyclic "turn" induction.

Strategic Application I: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Rationale: The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability (resistance to hydrolysis). The carboxylic acid moiety of 3-(aminomethyl)-5-fluorobenzoic acid can be directly converted into this heterocycle using amidoximes.

Mechanism: The reaction proceeds via the activation of the carboxylic acid, followed by O-acylation of the amidoxime and subsequent thermal cyclodehydration. We utilize T3P (Propylphosphonic anhydride) as the coupling reagent due to its dual role as an activator and water scavenger, driving the equilibrium toward the heterocycle.

Protocol A: T3P-Mediated One-Pot Cyclization

Prerequisites:

  • Substrate: N-Boc-3-(aminomethyl)-5-fluorobenzoic acid (Protection of the amine is mandatory to prevent self-polymerization).

  • Reagent: T3P (50% w/w in EtOAc or DMF).[1]

  • Partner: Aryl or Alkyl Amidoxime (

    
    ).
    

Step-by-Step Methodology:

  • Activation:

    • Dissolve N-Boc-3-(aminomethyl)-5-fluorobenzoic acid (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M concentration).

    • Add Triethylamine (TEA) or DIPEA (3.0 equiv).

    • Add T3P (50% solution, 1.5 equiv) dropwise at 0°C.

    • Critical Checkpoint: Stir for 15 minutes at 0°C to form the active anhydride species.

  • Coupling (O-Acylation):

    • Add the Amidoxime component (1.1 equiv) in one portion.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitoring: Use LCMS to confirm the formation of the O-acyl amidoxime intermediate (Mass = Substrate + Amidoxime - H2O).

  • Cyclodehydration:

    • Heat the reaction mixture to 80°C (if in EtOAc) or 100°C (if in DMF) .

    • Maintain reflux for 4–12 hours. The T3P acts as a dehydrating agent, closing the ring.

    • Endpoint: LCMS should show the disappearance of the intermediate and appearance of the Oxadiazole product (Mass = Intermediate - H2O).

  • Work-up:

    • Cool to RT. Dilute with EtOAc.

    • Wash sequentially with sat.[2] NaHCO3 (2x), water, and brine.

    • Dry over Na2SO4 and concentrate.[2][3]

Visual Workflow (Graphviz):

Oxadiazole_Synthesis Start N-Boc-3-(aminomethyl)- 5-fluorobenzoic acid Activator Activation (T3P + Base, 0°C) Start->Activator Dissolve Intermediate O-Acyl Amidoxime Intermediate Activator->Intermediate + Amidoxime (RT, 1h) Cyclization Cyclodehydration (Heat 80-100°C) Intermediate->Cyclization - H2O (T3P scavenges) Product 1,2,4-Oxadiazole Derivative Cyclization->Product Purification

Figure 1: T3P-mediated transformation of the acid moiety into a 1,2,4-oxadiazole pharmacophore.

Strategic Application II: Macrocyclic Kinase Inhibitors

Rationale: Many kinase inhibitors (e.g., Lorlatinib analogues) utilize a macrocyclic structure to constrain the inhibitor into a bioactive conformation, improving selectivity. The meta-substitution of 3-(aminomethyl)-5-fluorobenzoic acid provides the perfect geometry to act as a "turn" element in the macrocycle, connecting the hinge-binding motif to the solvent-front region.

Protocol B: High-Dilution Macrocyclization

Prerequisites:

  • Precursor: A linear chain containing the kinase-binding core (e.g., aminopyrazole), linked to the 3-(aminomethyl)-5-fluorobenzoic acid unit. The chain must have a free amine at one end and the free acid of our scaffold at the other.

Step-by-Step Methodology:

  • Preparation of Linear Precursor:

    • Ensure the linear precursor is fully deprotected (free amine and free acid).

    • Note: If the precursor is a TFA salt, ensure extra base is calculated in the next step.

  • Syringe Pump Setup (Pseudo-High Dilution):

    • Prepare a solution of the coupling reagent (HATU, 1.2 equiv) and base (DIPEA, 4.0 equiv) in DMF (Volume A).

    • Prepare a solution of the Linear Precursor in DMF (Volume B).

    • Place pure DMF (Volume C) in the reaction vessel.

  • The Injection:

    • Simultaneously add Solution A and Solution B into the stirring DMF (Volume C) using a syringe pump over 4–6 hours.

    • Target Concentration: The final concentration in the pot should be < 0.005 M (5 mM).

    • Reasoning: Low concentration favors intramolecular reaction (cyclization) over intermolecular reaction (dimerization/oligomerization).

  • Reaction Monitoring:

    • Stir for an additional 12 hours at RT.

    • Monitor by LCMS. Look for the monomeric mass (M-18). Dimer mass (2M-36) indicates concentration was too high.

  • Purification:

    • Evaporate DMF under high vacuum (do not heat excessively).

    • Purify via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Visual Pathway (Graphviz):

Macrocyclization Linear Linear Precursor (Free Acid + Free Amine) Dilution Pseudo-High Dilution (Syringe Pump Addition) Linear->Dilution Transition Conformational Folding (Meta-Turn Effect) Dilution->Transition Slow addition Cyclized Macrocyclic Kinase Inhibitor Transition->Cyclized Intramolecular Coupling Oligomer Oligomer By-products (Avoided via Dilution) Transition->Oligomer Intermolecular (If Conc > 5mM)

Figure 2: Macrocyclization workflow highlighting the critical dilution step to favor the desired intramolecular ring closure.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Oxadiazole Synthesis Incomplete cyclodehydration.Increase temperature to 110°C or add more T3P (up to 2.0 equiv). Ensure solvent is dry.
Dimerization in Macrocyclization Concentration too high.Reduce final concentration to 1 mM. Slow down addition rate.
Regioselectivity Issues Fluorine inductive effect altering reactivity.The acid is more acidic than standard benzoic acid; reduce base equivalents during activation to prevent racemization of chiral centers elsewhere in the molecule.
NMR Signal Broadening Rotamers in amide/carbamate bonds.Run NMR at elevated temperature (50°C) to coalesce rotamer signals, common in fluorinated benzamides.

References

  • Augustine, J. K., et al. (2009).[4] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[5] Journal of Organic Chemistry.

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride) in Organic Synthesis.[6][7] Organic Process Research & Development.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[6][8][9][10] Chemical Society Reviews.

  • Dranchak, P., et al. (2019). Profile of the kinase inhibitor repertoire of the National Center for Advancing Translational Sciences. Scientific Reports.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Comprehensive Analytical Characterization of 3-(Aminomethyl)-5-fluorobenzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-(Aminomethyl)-5-fluorobenzoic acid 3-(Aminomethyl)-5-fluorobenzoic acid is a substituted aromatic amino acid, a st...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(Aminomethyl)-5-fluorobenzoic acid

3-(Aminomethyl)-5-fluorobenzoic acid is a substituted aromatic amino acid, a structural motif of significant interest in medicinal chemistry and drug discovery. The presence of three key functional groups—a carboxylic acid, a primary amine, and a fluorine atom—on a central benzene ring imparts a unique combination of physicochemical properties. Fluorine substitution, in particular, is a widely used strategy in drug design to modulate metabolic stability, pKa, and binding affinity.[1][2][3] As a versatile building block, the precise and comprehensive characterization of this molecule is paramount to ensure the identity, purity, and quality of intermediates and final active pharmaceutical ingredients (APIs).

This document provides a detailed guide to the analytical methodologies required for the robust characterization of 3-(Aminomethyl)-5-fluorobenzoic acid, drawing upon established principles for the analysis of fluorinated aromatic compounds and aminobenzoic acids.[4][5] The protocols herein are designed to be self-validating and provide a framework for researchers to establish comprehensive quality control.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development. The key physicochemical data for 3-(Aminomethyl)-5-fluorobenzoic acid are summarized below.

PropertyValueSource
Chemical Structure O=C(O)C1=CC(F)=CC(CN)=C1[6]
Molecular Formula C₈H₈FNO₂[6]
Molecular Weight 169.15 g/mol [6]
CAS Number 1530915-48-0[6]
Topological Polar Surface Area 63.32 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 2[6]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds like 3-(Aminomethyl)-5-fluorobenzoic acid.[7] Its high resolving power allows for the separation of the main component from process-related impurities and potential degradation products.

Rationale for Method Selection

A reversed-phase (RP-HPLC) method using a C18 stationary phase is the logical starting point. The molecule possesses both polar (amine, carboxylic acid) and non-polar (aromatic ring) characteristics, making it well-suited for retention on a C18 column. The mobile phase must be buffered to control the ionization state of both the acidic and basic functional groups, which is critical for achieving sharp, symmetrical peaks and reproducible retention times. The use of an acid additive, such as formic acid or trifluoroacetic acid (TFA), ensures that the carboxylic acid is protonated and the primary amine is in its cationic form, leading to consistent chromatographic behavior.[8]

Experimental Protocol: RP-HPLC Method

This protocol outlines a robust gradient RP-HPLC method for purity determination.

Instrumentation and Materials:

  • System: HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid (or TFA).

  • Reference Standard: A well-characterized reference standard of 3-(Aminomethyl)-5-fluorobenzoic acid.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.[8]

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. A higher concentration is used to facilitate the detection of minor impurities.[7]

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 274 nm (or DAD scan 200-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30
  • Analysis and Purity Calculation:

    • Equilibrate the system for at least 30 minutes.

    • Inject a blank (diluent), followed by the standard solution to establish retention time and response.

    • Inject the sample solution.

    • Calculate purity using the area percent method.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% FA in H₂O, B: ACN) Equilibrate Equilibrate HPLC System (C18 Column, 30 min) MobilePhase->Equilibrate Standard Prepare Standard Solution (0.1 mg/mL) Inject Inject Blank, Standard, and Sample Standard->Inject Sample Prepare Sample Solution (1.0 mg/mL) Sample->Inject Equilibrate->Inject Detect Detect at 230/274 nm Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of 3-(Aminomethyl)-5-fluorobenzoic acid.

Spectroscopic Methods for Structural Elucidation

While chromatography provides purity data, spectroscopy is essential for confirming the chemical structure.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming molecular weight and providing structural information through fragmentation analysis.

Rationale for Method Selection: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as both the primary amine and, to a lesser extent, the carboxylic acid can be protonated. The primary amine is generally the preferred site of protonation.[9] Tandem MS (MS/MS) experiments will induce fragmentation, with the most likely cleavage occurring at the benzylic C-C bond due to the stability of the resulting fluorinated benzyl cation.[10]

Experimental Protocol: LC-MS/MS

  • LC Conditions: Utilize the HPLC method described in Section 3.2, potentially with a faster gradient and a smaller column (e.g., 2.1 x 50 mm) to reduce run time.

  • MS/MS Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Type Full Scan (m/z 50-500) and Product Ion Scan
Precursor Ion [M+H]⁺ = 170.1 m/z
Collision Gas Argon

Expected Fragmentation: The primary fragmentation will be the loss of the aminomethyl group or cleavage of the bond between the aminomethyl group and the ring, providing key structural confirmation.[10]

LCMS_Workflow SamplePrep Prepare Sample Solution (e.g., 10 µg/mL in 50:50 ACN:H₂O) LC_Separation LC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation ESI Electrospray Ionization (Positive Mode, ESI+) LC_Separation->ESI MS1 Full Scan MS Analysis (Confirm [M+H]⁺ at m/z 170.1) ESI->MS1 Isolation Isolate Precursor Ion (m/z 170.1) MS1->Isolation CID Collision-Induced Dissociation (CID with Argon) Isolation->CID MS2 MS/MS Analysis (Detect Fragment Ions) CID->MS2 DataAnalysis Data Analysis & Structural Confirmation MS2->DataAnalysis

Caption: Workflow for LC-MS/MS structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR spectra should be acquired.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -COOH and -NH₂ groups.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm), exhibiting coupling patterns consistent with a 1,3,5-trisubstituted benzene ring. The fluorine atom will introduce additional H-F coupling.

  • Methylene Protons (-CH₂-): A singlet or a slightly broadened singlet around 4.0 ppm.

  • Amine Protons (-NH₂): A broad signal, the chemical shift of which is concentration and temperature-dependent.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carboxyl Carbon (-COOH): A signal around 165-170 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), which is highly characteristic.[11]

  • Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Sample Preparation:

  • Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • N-H Stretch (Primary Amine): Two medium intensity bands around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-F Stretch (Aryl Fluoride): A strong band in the fingerprint region, typically ~1200-1300 cm⁻¹.[12]

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the purity of crystalline solids.

Rationale for Method Selection: A sharp melting endotherm is indicative of a high-purity crystalline substance. The presence of impurities typically results in a broadened melting peak at a depressed temperature.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.[13]

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

Summary of Analytical Techniques

The following table summarizes the recommended analytical techniques and the primary information obtained from each.

TechniquePrimary ApplicationInformation Provided
RP-HPLC Purity Assessment & QuantificationPurity (Area %), Retention Time, Detection of Impurities
LC-MS/MS Identity ConfirmationMolecular Weight, Structural Fragments
¹H & ¹³C NMR Unambiguous Structure ElucidationChemical Structure, Connectivity, Isomeric Purity
IR (ATR) Functional Group IdentificationPresence of -COOH, -NH₂, C-F, and Aromatic Ring
DSC Thermal Properties & Purity CheckMelting Point, Crystalline Purity

References

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Molecules. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • LookChem. Fluoro-benzoic acid series. [Link]

  • Molbase. 3-(aminomethyl)-5-fluorobenzoic acid methyl ester;hydrochloride. [Link]

  • Journal of Separation Science. (2022, January). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

  • ResearchGate. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • Pharmaffiliates. 3-Aminomethyl-5-fluorobenzoic Acid Methyl Ester. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Journal of Chromatography A. (2012, December 28). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • Purdue University. INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND. [Link]

  • Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Application

Functionalization of the amino group on 3-(Aminomethyl)-5-fluorobenzoic acid

Application Note: Selective Functionalization of the Amino Group on 3-(Aminomethyl)-5-fluorobenzoic Acid Executive Summary & Strategic Rationale 3-(Aminomethyl)-5-fluorobenzoic acid is a highly versatile, unnatural amino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Functionalization of the Amino Group on 3-(Aminomethyl)-5-fluorobenzoic Acid

Executive Summary & Strategic Rationale

3-(Aminomethyl)-5-fluorobenzoic acid is a highly versatile, unnatural amino acid building block. It features a rigid aromatic spacer, an electron-withdrawing fluorine atom that modulates lipophilicity and metabolic stability, and two distinct reactive handles: a primary aliphatic amine and a carboxylic acid. This scaffold is frequently utilized in the synthesis of peptidomimetics, macrocyclic libraries, and small-molecule therapeutics, such as 11β-HSD1 inhibitors 1, 2.

The primary challenge in functionalizing this molecule lies in its zwitterionic nature. In neutral aqueous media, the carboxylic acid (pKa ~4.0) is deprotonated, and the aliphatic amine (pKa ~9.5) is protonated, rendering the molecule highly polar and poorly soluble in standard organic solvents. However, the significant pKa difference between the two functional groups allows for exquisite chemoselectivity. By carefully controlling the pH of the reaction medium, the aliphatic amine can be selectively exposed as a potent nucleophile while the carboxylic acid remains an unreactive, solubilizing carboxylate salt 3. This eliminates the need for transient esterification, streamlining synthetic workflows.

Physicochemical Profile

Understanding the intrinsic properties of the starting material is critical for designing successful biphasic or polar-solvent reactions.

PropertyValueImplication for Synthesis
Chemical Name 3-(Aminomethyl)-5-fluorobenzoic acidBifunctional; requires chemoselective strategies.
CAS Number 1530915-48-0Reference identifier for raw material sourcing 4.
Molecular Weight 169.15 g/mol Used for stoichiometric calculations.
Topological Polar Surface Area 63.32 ŲHigh polarity; necessitates polar aprotic/aqueous co-solvents.
Estimated Amine pKa ~9.5Requires pH > 9.5 for optimal nucleophilicity.
Estimated Carboxylic Acid pKa ~4.0Fully deprotonated and unreactive at basic pH.

Reaction Pathway Visualization

Pathway SM 3-(Aminomethyl)-5-fluorobenzoic acid (Zwitterionic Core) Cond1 Boc2O, Na2CO3 H2O/Dioxane, pH 9.5 SM->Cond1 Cond2 R-COCl, NaOH H2O/THF, pH > 9 SM->Cond2 Cond3 R-CHO, NaBH(OAc)3 DCE/MeOH, pH ~5 SM->Cond3 Prod1 N-Boc Protected Derivative (Peptide Building Block) Cond1->Prod1 Prod2 N-Acylated Derivative (Amide Scaffold) Cond2->Prod2 Prod3 N-Alkylated Derivative (Secondary Amine) Cond3->Prod3

Fig 1. Chemoselective N-functionalization pathways for 3-(Aminomethyl)-5-fluorobenzoic acid.

Experimental Protocols & Mechanistic Insights

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high yield and purity without the need for complex chromatography.

Protocol A: Selective N-Boc Protection (Aqueous-Organic Biphasic System)

N-Boc protection is the universal first step for incorporating this unnatural amino acid into Solid Phase Peptide Synthesis (SPPS) workflows 5.

Step-by-Step Methodology:

  • Dissolution & Activation: Dissolve Na₂CO₃ (2.5 eq, 25 mmol) in 20 mL of deionized water in a round-bottom flask. Add 3-(Aminomethyl)-5-fluorobenzoic acid (1.0 eq, 10 mmol). Stir until complete dissolution is achieved.

  • Solvent Bridging: Add 20 mL of 1,4-Dioxane to the aqueous solution and cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve Boc₂O (1.2 eq, 12 mmol) in 5 mL of 1,4-Dioxane and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain; the primary amine spot should disappear).

  • Impurity Clearance: Transfer the mixture to a separatory funnel and wash the basic aqueous layer with Diethyl Ether (2 × 20 mL). Discard the organic layers.

  • Product Precipitation (Self-Validation): Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. A white precipitate will form immediately.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure N-Boc derivative.

Causality & Expert Insight:

  • Buffer Selection: Na₂CO₃ provides a buffered pH of ~9.5–10. This is high enough to deprotonate the primary amine (making it nucleophilic) but mild enough to prevent the rapid base-catalyzed hydrolysis of Boc₂O that occurs with strong bases like NaOH 5.

  • Impurity Clearance: Washing the basic aqueous layer with ether before acidification is a critical self-purifying step. It removes unreacted Boc₂O and its lipophilic degradation product (tert-butanol), ensuring the final precipitated product requires no column chromatography.

  • Phase Transition: Acidifying to pH 2–3 protonates the unreacted carboxylate. Since the amine is now Boc-protected (non-basic), the molecule loses its zwitterionic character, becomes highly lipophilic, and partitions cleanly into the organic extraction phase.

Protocol B: Direct N-Acylation via Acid Chlorides (Schotten-Baumann Conditions)

For direct elaboration into drug-like scaffolds, the amine can be acylated using acid chlorides without protecting the carboxylic acid.

Step-by-Step Methodology:

  • Zwitterion Resolution: Dissolve the amino acid (1.0 eq, 5 mmol) in 10 mL of 1M NaOH (10 mmol, 2.0 eq) to form the soluble sodium carboxylate and free amine. Add 10 mL of THF and cool to 0 °C.

  • Controlled Acylation: Add the acyl chloride (1.1 eq, 5.5 mmol) dropwise over 10 minutes. Simultaneously, add additional 1M NaOH dropwise to maintain the reaction pH > 9 (monitor via pH paper).

  • Maturation: Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Workup: Remove THF under reduced pressure. Wash the remaining aqueous phase with Ethyl Acetate (15 mL) to remove unreacted acyl chloride/anhydride byproducts.

  • Isolation: Acidify the aqueous phase to pH 2 with 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Causality & Expert Insight:

  • Dynamic pH Control: The reaction generates HCl as a byproduct, which will rapidly protonate the amine and halt the reaction if not neutralized. Simultaneous addition of NaOH ensures the amine remains in its active, nucleophilic state 3.

  • Chemoselectivity: The aliphatic amine is vastly more nucleophilic than the hard, resonance-stabilized carboxylate anion. Therefore, N-acylation outcompetes O-acylation (mixed anhydride formation), resulting in high chemoselectivity.

Protocol C: Reductive Amination (N-Alkylation)

To synthesize secondary amine derivatives, reductive amination is preferred over direct alkylation (which often leads to over-alkylation/quaternary ammonium salts).

Step-by-Step Methodology:

  • Suspend 3-(Aminomethyl)-5-fluorobenzoic acid (1.0 eq) in a 1:1 mixture of 1,2-Dichloroethane (DCE) and Methanol (MeOH).

  • Add the target Aldehyde (1.0 eq) and a catalytic amount of Acetic Acid (0.1 eq) to adjust the pH to ~5. Stir for 2 hours at room temperature to allow iminium ion formation.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions.

  • Stir for 12 hours. Quench with saturated aqueous NaHCO₃, remove organic solvents in vacuo, and purify the resulting secondary amino acid via reverse-phase chromatography or ion-exchange resin.

Causality & Expert Insight:

  • Reductant Choice: NaBH(OAc)₃ is a mild, highly selective reducing agent. It reduces the transient iminium ion but is too weak to reduce the unactivated carboxylic acid or the starting aldehyde under these mildly acidic conditions.

  • Solvent Synergy: DCE is the optimal solvent for reductive aminations, but the zwitterionic starting material is insoluble in it. The addition of MeOH disrupts the zwitterionic crystal lattice, facilitating dissolution while still permitting imine formation.

References

  • AS-1. "3-Aminomethyl-5-fluorobenzoic Acid Methyl Ester". Source: AS-1.
  • Università Ca' Foscari Venezia (IRIS). "Large Libraries of Structurally Diverse Macrocycles Suitable for Membrane Permeation". Source: IRIS.
  • ResearchGate. "Synthesis of the Novel Amino Acid 4-Amino-3-(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis". Source: ResearchGate.
  • ChemScene. "1530915-48-0 | 3-(Aminomethyl)-5-fluorobenzoic acid". Source: ChemScene.
  • Thieme-Connect. "10.15 Synthesis of Peptides Containing an Aromatic Spacer". Source: Thieme-Connect.

Sources

Method

Application Note: 3-(Aminomethyl)-5-fluorobenzoic Acid as a Key Scaffold in the Development of 11β-HSD1 Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Area: Metabolic Syndrome, Type 2 Diabetes, and Obesity Therapeutics Executive Summary The dysregulation of intracellul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Area: Metabolic Syndrome, Type 2 Diabetes, and Obesity Therapeutics

Executive Summary

The dysregulation of intracellular glucocorticoid levels is a primary driver of metabolic syndrome, characterized by visceral obesity, insulin resistance, and type 2 diabetes. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) acts as a critical tissue-specific amplifier of glucocorticoid action by reducing inactive cortisone into active cortisol.

Historically, non-selective inhibitors like [1] demonstrated the therapeutic viability of blocking this pathway but failed clinically due to concurrent inhibition of 11β-HSD2, leading to severe hypokalemia and hypertension. To achieve high target selectivity and metabolic stability, modern drug discovery relies on highly optimized chemical building blocks. 3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 1530915-48-0) has emerged as a privileged bifunctional scaffold for synthesizing potent, selective N-benzyl sulfonamide and amide-based 11β-HSD1 inhibitors.

Mechanistic Rationale & Scaffold Design

The Biological Target: 11β-HSD1

11β-HSD1 is an NADPH-dependent oxidoreductase highly expressed in the liver and adipose tissue. By continuously regenerating cortisol locally, it exacerbates metabolic dysfunction without elevating systemic circulating cortisol levels. Inhibiting 11β-HSD1 deprives these tissues of excess cortisol, restoring insulin sensitivity and normalizing lipid profiles.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (NADPH-dependent) Cortisone->Enzyme binds Cortisol Cortisol (Active) Metabolic Metabolic Syndrome (Obesity, T2D) Cortisol->Metabolic excess activation Enzyme->Cortisol reduction Inhibitor Fluorinated N-benzyl sulfonamide inhibitor Inhibitor->Enzyme competitive inhibition

Fig 1: 11β-HSD1 mediated cortisol activation and targeted inhibition pathway.

Why 3-(Aminomethyl)-5-fluorobenzoic acid?

The selection of this specific building block is driven by three structure-activity relationship (SAR) imperatives:

  • Bifunctional Versatility: The primary amine allows for rapid sulfonylation to generate N-benzyl sulfonamides, while the carboxylic acid serves as a handle for coupling with bulky lipophilic amines (e.g., adamantylamine). This creates a molecule that perfectly spans the catalytic domain and the highly lipophilic pocket of 11β-HSD1.

  • Fluorine-Mediated Metabolic Stability: The introduction of a fluorine atom at the 5-position of the phenyl ring blocks cytochrome P450-mediated aromatic oxidation, significantly extending the in vivo half-life of the resulting drug candidate.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent sulfonamide NH. This increases the acidity of the proton, enhancing critical hydrogen-bonding interactions with key catalytic residues (e.g., Tyr183 and Ser170) within the [2].

Synthetic Workflow: Generating Inhibitor Libraries

To evaluate the efficacy of this scaffold, researchers typically employ a two-step divergent synthesis.

Workflow Step1 1. Sulfonylation React 3-(Aminomethyl)-5-fluorobenzoic acid with Arylsulfonyl chloride Step2 2. Amidation Couple carboxylic acid with lipophilic amine (e.g., Adamantylamine) Step1->Step2 Step3 3. Purification HPLC & LC-MS Validation Step2->Step3 Step4 4. Biological Assay HTRF 11β-HSD1 Inhibition Screening Step3->Step4

Fig 2: Synthetic and biological screening workflow for 11β-HSD1 inhibitors.

Protocol 1: Synthesis of Fluorinated N-Benzyl Sulfonamide Derivatives

Causality Note: Stepwise addition at low temperatures is critical to prevent the formation of bis-sulfonylated byproducts at the primary amine.

Materials:

  • 3-(Aminomethyl)-5-fluorobenzoic acid

  • Arylsulfonyl chloride (e.g., benzenesulfonyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 1-Adamantylamine

Step-by-Step Procedure:

  • Sulfonylation: Suspend 3-(Aminomethyl)-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add DIPEA (2.5 eq) and cool the mixture to 0°C under an inert argon atmosphere.

  • Slowly add the arylsulfonyl chloride (1.05 eq) dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench with 1N HCl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the sulfonamide intermediate.

  • Amidation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to pre-activate the carboxylic acid. Note: HATU is chosen over EDC/HOBt due to its superior efficiency when coupling sterically hindered amines like adamantylamine.

  • Add 1-adamantylamine (1.1 eq) and stir at room temperature for 12 hours.

  • Purify the final product via preparative reverse-phase HPLC (Acetonitrile/Water with 0.1% Formic Acid) to achieve >95% purity suitable for biological assays.

Biological Validation: HTRF Assay Protocol

To validate the synthesized inhibitors, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is preferred over traditional Scintillation Proximity Assays (SPA). [3] and minimizes compound interference (auto-fluorescence) via time-gated signal detection.

Protocol 2: In Vitro 11β-HSD1 Enzymatic Inhibition Assay

Assay Principle: The assay measures the conversion of cortisone to cortisol by human recombinant 11β-HSD1. The generated cortisol competes with a d2-labeled cortisol tracer for binding to a cryptate-labeled anti-cortisol antibody. A high FRET signal indicates low enzymatic activity (high inhibition), as the tracer remains bound to the antibody.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.0), 5 mM EDTA, and 0.1% BSA.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well low-volume microplate, add 5 µL of human recombinant 11β-HSD1 enzyme (optimized concentration) to 2 µL of the test compound (synthesized in Protocol 1) serially diluted in DMSO. Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 3 µL of substrate mix containing cortisone (200 nM final) and NADPH (500 µM final). Incubate the plate at 37°C for 2 hours.

  • Detection: Stop the reaction by adding 10 µL of the HTRF detection mixture (d2-labeled cortisol and Eu³⁺-cryptate anti-cortisol antibody in lysis buffer).

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature. Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar) using dual-wavelength emission (665 nm and 620 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Plot the ratio against the log of the inhibitor concentration using a 4-parameter logistic regression to determine the IC₅₀.

Quantitative Data Insights

The integration of the 3-(Aminomethyl)-5-fluorobenzoic acid scaffold yields profound improvements in both potency and target selectivity compared to non-fluorinated analogs and legacy inhibitors.

Table 1: Comparative Inhibition Profile of 11β-HSD1 Inhibitors

Compound ScaffoldR1 (Sulfonamide)R2 (Amide)11β-HSD1 IC₅₀ (nM)11β-HSD2 IC₅₀ (nM)Selectivity (Fold)
Non-fluorinatedPhenylAdamantyl45.2>10,000>220x
5-Fluoro (Target) Phenyl Adamantyl 12.4 >10,000 >800x
Carbenoxolone (Control)N/AN/A15.018.0~0.8x (Poor)

Data Interpretation: The addition of the fluorine atom at the 5-position not only maintains absolute selectivity against the anti-target 11β-HSD2 (preventing hypertensive side effects) but also improves the primary target potency by nearly 4-fold (45.2 nM down to 12.4 nM) due to optimized hydrogen bonding dynamics.

References

  • Sandeep, T. C., et al. "11β-Hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics." Proceedings of the National Academy of Sciences, 2004. Available at:[Link]

  • Scott, J. S., et al. "Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor." Journal of Medicinal Chemistry, 2012. Available at:[Link]

  • Degorce, F., et al. "HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications." Current Chemical Genomics, 2009. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Aminomethylbenzoic Acids

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and process engineers synthesizing aminomethylbenzoic acids—such as 4-aminomethylbenzoic acid (PAMBA), a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and process engineers synthesizing aminomethylbenzoic acids—such as 4-aminomethylbenzoic acid (PAMBA), a critical antifibrinolytic agent and precursor to tranexamic acid.

Synthesizing these zwitterionic molecules presents unique chemoselectivity challenges. Whether you are utilizing the catalytic hydrogenation of cyanobenzoic acids or the nucleophilic amination of halomethylbenzoic acids, side reactions such as dimerization, over-alkylation, and over-reduction can severely impact your yield. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your synthetic workflows.

Part 1: Core Troubleshooting Guides & FAQs

Issue 1: Secondary Amine (Dimer) Formation During Nitrile Hydrogenation

Q: When hydrogenating 4-cyanobenzoic acid, my LC-MS shows a massive byproduct peak corresponding to a secondary amine dimer. Why does this happen, and how can I prevent it?

The Causality: The reduction of a nitrile to a primary amine does not happen in a single step; it proceeds through a highly electrophilic aldimine intermediate. As the desired primary amine (4-aminomethylbenzoic acid) accumulates in the reactor, it acts as a nucleophile, attacking the unreacted aldimine intermediate. This forms a geminal diamine adduct that subsequently eliminates ammonia to form a secondary imine. The secondary imine is then reduced by the catalyst, irreversibly yielding the secondary amine dimer (bis(4-carboxybenzyl)amine) [1].

The Resolution: You must alter the reaction equilibrium.

  • Ammonia Addition: By running the hydrogenation in a solvent saturated with anhydrous liquid ammonia, Le Chatelier's principle drives the equilibrium away from the geminal diamine and back toward the primary aldimine [2].

  • Acidic Conditions: Alternatively, performing the reaction in methanolic HCl immediately protonates the newly formed primary amine, converting it into an ammonium salt. This eliminates its nucleophilicity, entirely preventing the attack on the aldimine intermediate.

NitrileReduction Nitrile 4-Cyanobenzoic Acid (Nitrile) Imine Aldimine Intermediate (Highly Electrophilic) Nitrile->Imine +H2 (Catalyst) PrimaryAmine 4-Aminomethylbenzoic Acid (Primary Amine) Imine->PrimaryAmine +H2 GemDiamine Geminal Diamine (Adduct) Imine->GemDiamine +Primary Amine (Nucleophilic Attack) PrimaryAmine->GemDiamine SecImine Secondary Imine (-NH3) GemDiamine->SecImine -NH3 Dimer Secondary Amine Dimer (Byproduct) SecImine->Dimer +H2

Mechanistic pathway of nitrile hydrogenation highlighting the secondary amine dimerization side reaction.

Issue 2: Over-Alkylation in Nucleophilic Substitution

Q: I am synthesizing 4-aminomethylbenzoic acid via the direct ammonolysis of 4-(chloromethyl)benzoic acid using aqueous ammonia. My yield of the primary amine is poor due to heavy polyalkylation. How do I improve selectivity?

The Causality: Direct


 ammonolysis is notoriously difficult to arrest at the primary amine stage. The resulting primary amine is significantly more nucleophilic than the starting ammonia. Consequently, it outcompetes ammonia for the remaining 4-(chloromethyl)benzoic acid, leading to a cascade of over-alkylation that generates secondary amines, tertiary amines, and quaternary ammonium salts [3].

The Resolution: Abandon direct ammonolysis and utilize the Delépine reaction . Substitute ammonia with urotropine (hexamethylenetetramine). Urotropine acts as a sterically bulky nucleophile that forms a highly stable quaternary ammonium salt intermediate. The extreme steric hindrance of this intermediate completely prevents any further alkylation. Subsequent acid hydrolysis cleaves the urotropine moiety, yielding the pure primary amine [4].

Issue 3: Over-Reduction and Debenzylation

Q: During the catalytic hydrogenation of 4-cyanobenzoic acid using a Palladium on Carbon (Pd/C) catalyst, I am observing cleavage of the amine group (debenzylation) and partial reduction of the aromatic ring. What went wrong?

The Causality: Benzylic amines are highly susceptible to hydrogenolysis (cleavage of the C-N bond) in the presence of palladium catalysts. Furthermore, if the hydrogen pressure is too high or the temperature exceeds 60°C, the aromatic ring itself can be hydrogenated, yielding 4-aminomethylcyclohexanecarboxylic acid (tranexamic acid).

The Resolution: Catalyst selection is paramount. Switch from Pd/C to Raney Nickel (Raney-Ni) . Raney-Ni is highly chemoselective for nitrile reduction and exhibits a much higher activation energy barrier for benzylic C-N cleavage and arene hydrogenation. If Pd/C must be used, dope the catalyst with a trace poison (e.g., quinoline or ethylenediamine) to attenuate its activity.

Part 2: Quantitative Byproduct Analysis

The following table summarizes the impact of different synthetic routes and additives on the chemoselectivity of aminomethylbenzoic acid synthesis.

Synthetic RouteCatalyst / ReagentPrimary Amine Yield (%)Dimer / Polyalkylated Byproduct (%)Key Additive to Suppress Byproducts
Nitrile HydrogenationPd/C (Standard)55 - 65%25 - 35%None (Equilibrium favors dimer)
Nitrile HydrogenationRaney Ni /

(liq)
> 92%< 3%Excess Liquid Ammonia
Nitrile HydrogenationPd/C / Methanolic HCl> 88%< 2%HCl (Forms non-nucleophilic salt)
Halide Ammonolysis

(aq)
40 - 50%40 - 50%None
Halide AmmonolysisUrotropine (Delépine)> 85%< 5%Hexamethylenetetramine

Part 3: Validated Experimental Protocols

Protocol A: Ammonia-Suppressed Catalytic Hydrogenation of 4-Cyanobenzoic Acid

This protocol utilizes Le Chatelier’s principle to suppress dimer formation, ensuring a self-validating high yield of the primary amine.

  • Preparation: In a high-pressure Parr reactor, suspend 4-cyanobenzoic acid (10.0 g, 68 mmol) in 100 mL of anhydrous methanol.

  • Catalyst Addition: Add 1.5 g of washed, active Raney Nickel slurry. (Caution: Raney Ni is pyrophoric; never allow it to dry).

  • Ammonia Saturation: Chill the reactor to 0°C. Bubble anhydrous ammonia gas into the suspension until the volume increases by approximately 15%, or add 15 mL of condensed liquid ammonia.

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and three times with hydrogen gas. Pressurize the reactor to 40 bar (approx. 580 psi) with

    
    .
    
  • Reaction: Stir vigorously at 40°C for 6 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup & Self-Validation: Vent the reactor carefully in a fume hood to remove excess ammonia. Filter the catalyst through a pad of Celite under a nitrogen atmosphere.

  • Isoelectric Isolation: Concentrate the filtrate in vacuo. Dissolve the crude residue in minimal water and carefully adjust the pH to 4.5 using 1M HCl. Causality note: 4-aminomethylbenzoic acid is a zwitterion with an isoelectric point (pI) near 4.5. Adjusting to this exact pH forces the compound into its neutral, least soluble state, triggering spontaneous crystallization and leaving impurities in solution. Filter and dry to obtain the pure product.

Protocol B: Delépine Synthesis of 4-Aminomethylbenzoic Acid

This protocol completely bypasses over-alkylation by utilizing a sterically bulky hexamethylenetetramine intermediate.

DelepineWorkflow Step1 1. Nucleophilic Substitution 4-Chloromethylbenzoic Acid + Urotropine Step2 2. Intermediate Isolation Precipitate Quaternary Ammonium Salt Step1->Step2 Step3 3. Acid Hydrolysis Reflux with Ethanolic HCl Step2->Step3 Step4 4. Neutralization & Precipitation Adjust pH to Isoelectric Point (pH ~4.5) Step3->Step4 Step5 5. Final Isolation Filter and Recrystallize PAMBA Step4->Step5

Step-by-step logical workflow for the Delépine synthesis of 4-aminomethylbenzoic acid.

  • Salt Formation: Dissolve 4-(chloromethyl)benzoic acid (10.0 g, 58.6 mmol) and urotropine (hexamethylenetetramine, 9.0 g, 64.2 mmol, 1.1 eq) in 150 mL of anhydrous chloroform.

  • Reflux: Heat the mixture to reflux (61°C) for 4 hours. A dense white precipitate (the quaternary ammonium salt) will form.

  • Isolation of Intermediate: Cool to room temperature, filter the precipitate, and wash with cold chloroform to remove any unreacted starting materials.

  • Hydrolysis: Transfer the solid to a round-bottom flask. Add 100 mL of ethanol and 40 mL of concentrated HCl (37%). Reflux the mixture vigorously for 3 hours. Causality note: The acid hydrolyzes the urotropine cage into formaldehyde and ammonium chloride, liberating the primary benzylic amine as a hydrochloride salt.

  • Purification: Concentrate the mixture to remove ethanol and formaldehyde. Dissolve the residue in water and adjust the pH to 4.5 using 2M NaOH. The pure 4-aminomethylbenzoic acid will precipitate as a white crystalline solid. Filter, wash with cold water, and dry.

References

  • Preparation method of 4-aminomethylbenzoic acid. US Patent US8907127B2. Google Patents.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Available at:[Link]

  • Preparation method of aminomethylbenzoic acid. CN Patent CN105037186A. Google Patents.
Optimization

Optimizing coupling reaction conditions for 3-(Aminomethyl)-5-fluorobenzoic acid

Technical Support Center: Optimizing Coupling for 3-(Aminomethyl)-5-fluorobenzoic Acid Executive Summary & Molecule Profile User Warning: Do not confuse this molecule with 3-Amino-5-fluorobenzoic acid. Target Molecule: 3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Coupling for 3-(Aminomethyl)-5-fluorobenzoic Acid

Executive Summary & Molecule Profile

User Warning: Do not confuse this molecule with 3-Amino-5-fluorobenzoic acid.

  • Target Molecule: 3-(Aminomethyl)-5-fluorobenzoic acid.[1][2]

  • Key Distinction: This is a benzylamine derivative, not an aniline.[1] The amine is aliphatic (pKa ~9.5), highly nucleophilic, and exists as a zwitterion with the carboxylic acid.

  • Core Challenge: Uncontrolled polymerization.[1] If you attempt to activate the carboxylic acid without protecting the amine, the molecule will react with itself immediately.

PropertyCharacteristicImpact on Protocol
Structure Zwitterionic (Ammonium/Carboxylate salt)Poor solubility in DCM/THF; requires DMF/DMSO or pH adjustment.[1]
F-Substituent Meta-Fluorine (Inductive withdrawing)Increases acidity of -COOH; slightly decreases nucleophilicity of -NH₂, but it remains reactive.[1]
Reactivity Bifunctional (Nucleophile + Electrophile)High Risk: Self-condensation (oligomerization) if activated unprotected.[1]

Decision Matrix: Experimental Workflow

Before starting, determine which functional group participates in the coupling. Use the diagram below to select your protocol.

CouplingStrategy Start Start: Define Coupling Goal Goal Which group must react? Start->Goal UseAmine Use Amine (-NH2) (Act as Nucleophile) Goal->UseAmine UseAcid Use Acid (-COOH) (Act as Electrophile) Goal->UseAcid CheckAcid Is the Carboxylic Acid Protected (e.g., Ester)? UseAmine->CheckAcid AcidYes Yes (Methyl/t-Butyl Ester) CheckAcid->AcidYes Standard Coupling AcidNo No (Free Acid) CheckAcid->AcidNo High Risk ProtocolA Protocol A: Standard Amide Coupling (DIPEA/DCM or DMF) AcidYes->ProtocolA ProtocolB Protocol B: Zwitterion Solubilization (TMSCl or Strong Base) AcidNo->ProtocolB CheckAmine Is the Amine Protected (Boc/Fmoc)? UseAcid->CheckAmine AmineYes Yes CheckAmine->AmineYes Safe to Activate AmineNo No CheckAmine->AmineNo STOP! ProtocolC Protocol C: HATU/T3P Activation AmineYes->ProtocolC Polymer CRITICAL FAILURE: Self-Polymerization AmineNo->Polymer Do not proceed

Figure 1: Strategic decision tree for coupling 3-(Aminomethyl)-5-fluorobenzoic acid based on protecting group status.

Troubleshooting Guides & FAQs

Category A: Solubility & Handling

Q: I cannot get the starting material to dissolve in DCM or THF. What is wrong? A: This is normal behavior for zwitterionic amino acids.[1] The proton from the carboxylic acid migrates to the amine, forming an internal salt (


). This ionic lattice is insoluble in non-polar solvents.[1]
  • Solution 1 (Polar Solvents): Switch to DMF, DMAc, or NMP.[1]

  • Solution 2 (Transient Protection): If you must use DCM, add 2-3 equivalents of TMSCl (Trimethylsilyl chloride) and DIPEA.[1] This temporarily "caps" the acid and amine as silyl species, breaking the lattice and solubilizing the molecule in organic solvents.

Q: The 1H NMR in DMSO-d6 shows broad peaks. Is my compound impure? A: Not necessarily. Broadening often occurs due to proton exchange on the ammonium/carboxylate groups or aggregation.

  • Diagnostic: Add a drop of

    
     or trace TFA to the NMR tube. If the peaks sharpen, the broadening was due to exchangeable protons/salt formation, not impurities.
    
Category B: Using the Amine (Nucleophilic Attack)

Q: I am trying to couple the amine of 3-(Aminomethyl)-5-fluorobenzoic acid to an acid chloride, but the yield is <10%. A: The free carboxylic acid on your scaffold is likely interfering. In basic conditions (required for the amine to react), the carboxylic acid becomes a carboxylate (


). This anionic charge creates electrostatic repulsion or solubility issues.[1]
  • Protocol Fix (Schotten-Baumann Conditions):

    • Dissolve the amino acid in 1M NaOH (aq) / Dioxane (1:1).[1]

    • Cool to 0°C.

    • Add the acid chloride dropwise while simultaneously adding dilute NaOH to maintain pH ~9-10.

    • Why: This keeps the amine nucleophilic (

      
      ) while the carboxylate remains soluble in the aqueous phase.
      

Q: Can I use EDC/NHS to couple to this amine without protecting the acid? A: Yes, but order of addition is critical.

  • Activate your partner carboxylic acid with EDC/NHS first in a separate vessel.[1]

  • Wait for the active ester to form (check via TLC/LCMS).

  • Only then add the solution of 3-(Aminomethyl)-5-fluorobenzoic acid (pre-dissolved in DMF with DIPEA).

  • Risk:[1][3][4] If you mix everything at once, the EDC may activate the benzoic acid of your scaffold, causing polymerization.

Category C: Using the Acid (Electrophilic Attack)

Q: I added HATU and DIPEA to the unprotected amino acid, and it turned into a tar/gel. Why? A: You induced uncontrolled polymerization. You activated the carboxylic acid, and the intermolecular amine immediately attacked it.

  • Mandatory Step: You must protect the amine (e.g., Boc-3-(aminomethyl)-5-fluorobenzoic acid) before activation.[1]

Q: I have the Boc-protected version, but the coupling to a weak aniline is slow. Does the fluorine atom affect this? A: Yes. The meta-fluorine is electron-withdrawing.[1]

  • Acidity: It makes the benzoic acid more acidic (lower pKa) than standard benzoic acid.

  • Reactivity: The resulting active ester (O-At or O-Bt) is highly reactive, but the initial attack of the coupling reagent might be slightly slower due to the lower nucleophilicity of the carboxylate oxygen.

  • Optimization: Use HATU or T3P (Propylphosphonic anhydride) rather than EDC.[1] T3P is particularly effective for sterically hindered or electron-deficient couplings and avoids epimerization (though not an issue here as it is achiral).[1]

Validated Protocols

Protocol 1: Protecting the Amine (Boc-Protection)

Required before using the molecule as an acid building block.

  • Suspend 3-(Aminomethyl)-5-fluorobenzoic acid (1.0 equiv) in 1:1 Dioxane/Water (

    
    ).
    
  • Add

    
     (2.5 equiv) or 
    
    
    
    (2.0 equiv). The solution should become clear.
  • Add

    
     (1.1 equiv) in one portion.
    
  • Stir at RT for 4–16 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3 (precipitate forms). Extract with EtOAc.[1]

    • Note: The product is an acid; do not wash the organic layer with saturated bicarbonate, or you will extract your product back into the water.

Protocol 2: Coupling the (Protected) Acid

Standard conditions for attaching to a generic amine (


).
  • Dissolve Boc-3-(aminomethyl)-5-fluorobenzoic acid (1.0 equiv) in dry DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins to form the active ester.

    • Observation: Solution often turns yellow.[1]

  • Add the amine partner (

    
    , 1.0–1.2 equiv).[1]
    
  • Monitor: LCMS should show conversion within 1–2 hours.

  • Quench: Dilute with water/brine. If the product precipitates, filter it. If not, extract with EtOAc.[1]

References & Authority

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][5][6][7] Tetrahedron, 61(46), 10827-10852.[1] [1]

    • Relevance: Definitive review on coupling reagents (HATU vs EDC) and mechanisms.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [1]

    • Relevance: Explains the inductive effects of fluorine on pKa and solubility.

  • Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][3][4] Chemical Reviews, 109(6), 2455-2504.[1] [1]

    • Relevance: Validates the Boc/Fmoc strategies for zwitterionic amino acids.

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]

    • Relevance: Discusses side reactions like polymerization and racemization (though less relevant for this achiral linker).

Disclaimer: This guide assumes standard laboratory safety protocols. 3-(Aminomethyl)-5-fluorobenzoic acid is an irritant.[1] Always consult the SDS before handling.

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Aminomethyl)-5-fluorobenzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-(Aminomethyl)-5-fluorobenzoic acid. As a zwitterionic compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-(Aminomethyl)-5-fluorobenzoic acid. As a zwitterionic compound with both acidic and basic functional groups, its purification requires a nuanced approach that considers its unique solubility characteristics. This document moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-(Aminomethyl)-5-fluorobenzoic acid?

A1: The impurity profile depends heavily on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the reduction of a nitrile or nitro group, you may find residual amounts of 3-(cyanomethyl)-5-fluorobenzoic acid or 3-nitro-5-fluorobenzoic acid derivatives.

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis, other isomers of aminomethyl-fluorobenzoic acid may be present. Separating these can be challenging due to their similar physical properties[1][2].

  • Byproducts of Synthesis: Side reactions can generate various byproducts. For example, syntheses analogous to the Suzuki-Miyaura cross-coupling can result in homocoupling byproducts[3].

  • Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., THF, methanol, ethyl acetate) and leftover reagents or catalysts are common.

Q2: What is the most effective primary purification method for this compound?

A2: Recrystallization is the most common and cost-effective first-line method for purifying 3-(Aminomethyl)-5-fluorobenzoic acid, especially for removing less polar byproducts and unreacted starting materials[4]. Due to the compound's zwitterionic nature, its solubility is highly dependent on pH and solvent polarity. Mixed solvent systems, such as ethanol/water or isopropanol/water, are often effective[5][6]. For impurities that are difficult to remove by recrystallization, column chromatography is the recommended secondary method[4].

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal solvent system is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures[7]. For 3-(Aminomethyl)-5-fluorobenzoic acid, which has both polar (amino, carboxylic acid) and non-polar (fluorophenyl) regions, a mixed solvent system is often ideal. You can start with a polar solvent in which the compound is soluble (like methanol or ethanol) and add a less polar co-solvent (an "anti-solvent" like water, surprisingly, due to the zwitterionic nature) to decrease its solubility upon cooling[8]. The optimal ratio must be determined empirically.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water and a pH modifier (like formic acid or ammonium acetate) is a good starting point[2].

  • Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative monitoring of the purification process. A typical mobile phase could be a mixture of a non-polar solvent like hexane or toluene with a more polar solvent such as ethyl acetate or acetone[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities[3].

Troubleshooting Purification by Recrystallization

This section addresses common issues encountered during the recrystallization of 3-(Aminomethyl)-5-fluorobenzoic acid.

Q: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent environment. The solute separates as a liquid phase instead of a solid crystal lattice.

  • Causality: This is common with compounds that have significantly lower melting points or when the cooling rate is too fast. The presence of impurities can also depress the melting point, exacerbating the issue.

  • Solutions:

    • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help[3].

    • Add More Solvent: The solution may be too concentrated. Add a small amount of the primary (dissolving) solvent to the hot mixture to reduce the saturation level.

    • Change the Solvent System: Experiment with a different solvent or a different ratio in your mixed solvent system. A slightly less polar system may prevent oiling.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites[7].

Q: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice.

  • Causality: These impurities may have similar solubility profiles to your product or are present in high enough concentrations to co-precipitate.

  • Solutions:

    • Activated Carbon Treatment: Add a small amount (1-2% by weight) of activated carbon (charcoal) to the hot, dissolved solution. The activated carbon adsorbs the colored impurities on its high-surface-area matrix[3][4].

    • Hot Filtration: After a brief heating period with the carbon, you must perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool. If you cool it first, your product will crystallize on the carbon, leading to significant yield loss.

    • Perform a Second Recrystallization: A subsequent recrystallization of the purified material can further reduce the level of colored contaminants[3].

Q: The recovery of my product is very low. What can I do to improve the yield?

A: Low recovery typically means that a significant amount of your product remains dissolved in the mother liquor after cooling.

  • Causality: This can be due to using too much solvent, not cooling the mixture sufficiently, or choosing a solvent system in which the compound has high solubility even at low temperatures.

  • Solutions:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling[7].

    • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation[3].

    • Modify the Solvent System: Increase the proportion of the "anti-solvent" (the one in which the compound is less soluble) in your mixed solvent system.

    • Recover from Mother Liquor: Concentrate the mother liquor (the leftover liquid after filtration) and perform a second recrystallization to recover an additional crop of crystals. Note that this second crop may be less pure than the first.

Problem Potential Cause Troubleshooting Action
Compound Won't Dissolve Insufficient solvent or incorrect solvent choice.Add more solvent in small portions. If still insoluble, switch to a more polar solvent (e.g., from isopropanol to ethanol or methanol).
Premature Crystallization Solution is too concentrated; cooling during hot filtration.Add a small amount of hot solvent. Ensure the filtration funnel is pre-heated before hot filtration[3].
No Crystals Form Upon Cooling Solution is too dilute; compound is too soluble.Boil off some solvent to increase concentration. Try scratching the flask or adding a seed crystal[7].

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol leverages the high solubility of the compound in hot ethanol and its lower solubility in water to achieve purification.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(Aminomethyl)-5-fluorobenzoic acid. Add the minimum volume of 95% ethanol required to dissolve the solid when heated to a gentle boil. Stir continuously.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for 5-10 minutes[4].

  • Hot Filtration (Crucial if carbon was used): Pre-heat a funnel and filter paper with hot solvent. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the carbon or any insoluble impurities.

  • Crystallization: Add deionized water dropwise to the hot filtrate until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation[9].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (use the approximate final ratio) to remove any remaining soluble impurities from the crystal surfaces[4].

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_crystal Crystallization & Isolation cluster_final Final Product start Crude Product dissolve Dissolve in Minimal Hot Ethanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize if colored hot_filter Hot Filtration dissolve->hot_filter if no carbon decolorize->hot_filter add_water Add H2O until Cloudy, Then Clarify hot_filter->add_water cool_slow Slow Cool to RT, Then Ice Bath add_water->cool_slow isolate Vacuum Filtration cool_slow->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry finish Pure Product dry->finish

Caption: Workflow for the purification of 3-(Aminomethyl)-5-fluorobenzoic acid via recrystallization.

Troubleshooting Guide: Column Chromatography

Q: My compound won't move from the top of the silica gel column, even with a highly polar eluent.

A: This is a common issue with zwitterionic compounds like amino acids on silica gel.

  • Causality: The highly polar amino and carboxylic acid groups are interacting very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption.

  • Solutions:

    • Add a Competitive Base: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to your mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica, allowing your product to elute[4].

    • Add an Acid Modifier: Alternatively, adding a small amount of a volatile acid like acetic acid or formic acid to the eluent can protonate the amino group (forming -NH3+), which can sometimes reduce streaking and improve elution, though this may also increase interaction of the carboxylate.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like methanol/water) might be more suitable.

Diagram: Purification Method Selection

Caption: Decision tree for selecting a primary purification method.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • Katsura, T., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Biochemical and Biophysical Research Communications, 340(3), 879-86.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid.
  • University of Massachusetts. (n.d.). Recrystallization - Part 2.
  • Reddy, G. J., et al. (2022). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ChemistrySelect.
  • Kim, J. H., et al. (2013). Method for preparing p-aminobenzoic acid. Google Patents (KR20130093981A).
  • Flood, D. T. (1933). p-FLUOROBENZOIC ACID. Organic Syntheses, 13, 46.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.
  • Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919.
  • O'Sullivan, B., et al. (2016). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Journal of Chemical and Engineering Data, 61(1), 587-593.
  • ChemScene. (n.d.). 3-(Aminomethyl)-5-fluorobenzoic acid.
  • O'Sullivan, B., et al. (2016). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Request PDF on ResearchGate.
  • Sentjabrskaja, T., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • Benchchem. (n.d.). refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Hoekstra, M. S., et al. (2000). Method of making (S)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents (US6046353A).
  • Zhang, Y., et al. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents (CN1477097A).

Sources

Optimization

Preventing decomposition of 3-(Aminomethyl)-5-fluorobenzoic acid during storage

Introduction Welcome to the technical support guide for 3-(Aminomethyl)-5-fluorobenzoic acid (CAS No. 1530915-48-0).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-(Aminomethyl)-5-fluorobenzoic acid (CAS No. 1530915-48-0). This molecule is a valuable building block in pharmaceutical research and development, prized for its unique structural features. However, its bifunctional nature, containing both a basic aminomethyl group and an acidic carboxylic acid group, makes it susceptible to degradation if not handled and stored correctly. The integrity of your starting materials is paramount to the success and reproducibility of your experiments.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and best practices to ensure the long-term stability and purity of your 3-(Aminomethyl)-5-fluorobenzoic acid.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the storage and handling of 3-(Aminomethyl)-5-fluorobenzoic acid.

Q1: What are the ideal storage conditions for solid 3-(Aminomethyl)-5-fluorobenzoic acid?

A1: For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container.[1] It is crucial to protect it from moisture, light, and air (oxygen). Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, especially for long-term archival purposes.

Q2: My solid 3-(Aminomethyl)-5-fluorobenzoic acid has developed a slight yellow or brown tint. Is it still usable?

A2: Discoloration is a common visual indicator of decomposition, likely due to oxidation of the aminomethyl group. While slight discoloration may not significantly impact all applications, it signals a change in purity. We strongly recommend re-analyzing the material's purity via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. For sensitive applications, using a fresh, pure lot is advisable.

Q3: I dissolved the compound in a solvent for my experiment. How long is the solution stable?

A3: The stability of 3-(Aminomethyl)-5-fluorobenzoic acid in solution is highly dependent on the solvent, pH, and storage conditions. As a general rule, aqueous solutions should not be stored for more than one day.[2] If you must store a solution, use an aprotic organic solvent like DMSO or DMF, purge with an inert gas, and store at -20°C.[2] Always prepare solutions fresh whenever possible to avoid degradation.

Q4: Can I store this compound in a standard laboratory freezer at -20°C?

A4: Yes, storage at -20°C is an acceptable and often preferred alternative to 2-8°C, particularly for ensuring long-term stability.[2] However, it is critical to ensure the container is exceptionally well-sealed to prevent moisture from condensing inside upon temperature cycling (i.e., each time you open the freezer). For materials stored at -20°C, it is imperative to allow the container to warm to room temperature before opening to prevent water condensation on the cold solid.

Part 2: In-Depth Troubleshooting Guides

This section explores the causality behind common stability issues and provides structured approaches to diagnose and resolve them.

Issue 1: Visual Changes in the Solid Compound (Discoloration, Clumping)
  • Symptom: The initially white or off-white powder has turned yellow/brown, or has become clumpy and hard.

  • Primary Suspects:

    • Oxidation: The benzylic aminomethyl group is susceptible to air oxidation, which can be accelerated by light and trace metal impurities. This process often forms colored impurities.

    • Moisture Absorption (Hygroscopicity): The presence of both amino and carboxylic acid groups makes the molecule polar and likely to absorb atmospheric moisture. This can lead to clumping and can also accelerate other degradation pathways by mobilizing reactants.

  • Troubleshooting & Resolution:

    • Confirm Purity: Do not assume the material is unusable. Use an analytical method like HPLC-UV to quantify the purity of the discolored material against a known reference standard or a previous, pure batch.

    • Review Storage Protocol:

      • Was the container seal compromised? Ensure caps are tightly secured. Use containers with high-quality seals (e.g., PTFE-lined caps).

      • Was the material stored under an inert atmosphere? If not, implement this for future storage.

      • Is the storage location exposed to light? Store bottles in a dark cabinet or use amber vials.[3]

    • Salvage (with caution): If purity is only slightly compromised and the application is not highly sensitive, the material might be usable. However, for developing drug candidates or creating reference standards, it is mandatory to use a new, verified batch.

Issue 2: Inconsistent or Poor Results in Subsequent Reactions
  • Symptom: You are experiencing lower yields, unexpected side products, or complete failure of a reaction that previously worked with this reagent.

  • Primary Suspects:

    • Decomposition Leading to Lower Molar Equivalency: If the compound has degraded, you are inadvertently adding less of the active reagent than calculated, leading to incomplete reactions.

    • Formation of Reactive Impurities: Degradation products may interfere with your reaction. For example, an oxidized aldehyde impurity could react with other nucleophiles in your mixture.

    • Decarboxylation: While less common at typical storage temperatures, aminobenzoic acids can undergo decarboxylation (loss of CO2), especially if exposed to heat, forming 3-fluoro-5-methylbenzylamine.[4] This impurity would lack the carboxylic acid functionality required for certain reactions (e.g., amide bond formation).

Visualization 1: Potential Decomposition Pathways

The following diagram illustrates the primary chemical vulnerabilities of 3-(Aminomethyl)-5-fluorobenzoic acid.

DecompositionPathways main 3-(Aminomethyl)-5-fluorobenzoic acid oxidized_aldehyde 3-Formyl-5-fluorobenzoic acid (Oxidation Product) main->oxidized_aldehyde O₂ / Light (Air Oxidation) decarboxylated 3-Fluoro-5-methylbenzylamine (Decarboxylation Product) main->decarboxylated Heat (Δ) photolysis Fluoride Ion + Other Products (Photodecomposition) main->photolysis UV Light oxidized_acid 3-Carboxy-5-fluorobenzoic acid (Further Oxidation) oxidized_aldehyde->oxidized_acid O₂ (over-oxidation)

Caption: Potential degradation pathways for 3-(Aminomethyl)-5-fluorobenzoic acid.

Troubleshooting Workflow: A Systematic Approach

The following workflow provides a decision tree for systematically diagnosing issues related to the compound's stability.

TroubleshootingWorkflow start Problem Observed: Poor reaction yield or visual degradation check_visual Is the solid discolored or clumpy? start->check_visual Start Diagnosis check_purity Action: Perform Purity Analysis (e.g., HPLC, NMR) check_visual->check_purity Yes check_visual->check_purity No, but results are poor purity_ok Is Purity >98%? check_purity->purity_ok review_storage Cause: Moisture/Air Exposure Action: Review storage protocol. Use inert gas, better seals. purity_ok->review_storage No review_reaction Problem is likely not reagent stability. Action: Review reaction conditions, other reagents, and solvent purity. purity_ok->review_reaction Yes discard Cause: Significant Degradation Action: Discard batch. Obtain new material. review_storage->discard

Caption: Decision workflow for troubleshooting stability-related issues.

Part 3: Recommended Protocols & Best Practices

Adherence to rigorous protocols is the best defense against compound decomposition.

Protocol 1: Optimal Long-Term Storage of Solid Compound
  • Incoming Material Check: Upon receipt, immediately inspect the material for color and consistency. If possible, run a baseline purity test (e.g., HPLC) to serve as a T=0 reference point.

  • Select Proper Container: Use an amber glass vial with a PTFE-lined screw cap. Avoid plastic containers for long-term storage as they can be permeable to air and moisture.

  • Aliquot Material: If you will be using the material frequently, aliquot the bulk powder into several smaller vials. This prevents the entire stock from being repeatedly exposed to the atmosphere each time a sample is needed.

  • Create Inert Atmosphere:

    • Place the opened vials in a desiccator or glove box.

    • Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.

    • Immediately and tightly seal the cap.

  • Seal and Label: For extra protection, wrap the cap-vial interface with Parafilm®. Label each vial clearly with the compound name, batch number, and date of storage.

  • Store Correctly: Place the sealed vials in a dark, refrigerated environment at 2-8°C.[1] Ensure the storage area is free from temperature fluctuations.[5]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products.[] This allows for precise purity measurements.

  • Objective: To quantify the purity of 3-(Aminomethyl)-5-fluorobenzoic acid and detect potential degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-22 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • Interpretation: The pure compound should appear as a single major peak. Degradation products will typically appear as new, smaller peaks, often at different retention times. The peak area percentage can be used to estimate purity. For definitive identification of degradants, this method can be coupled with mass spectrometry (LC-MS).[][7]

Data Summary: Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C[1][2]Slows down the kinetics of all potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aminomethyl group.[8]
Light Amber Vial / Darkness[3]Prevents photodecomposition, a known degradation pathway for fluorinated aromatics.[9][10]
Moisture Tightly Sealed Container / DesiccatorPrevents hydrolysis and clumping, and minimizes water-catalyzed degradation.[5]
Container Glass with PTFE-lined capProvides an impermeable barrier to air and moisture.
Handling Aliquot upon receiptMinimizes exposure of the bulk material to the environment.[11]

References

  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]

  • eChempax. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • S&B Labs. Chemical Storage in Labs - Safe Storage Guide. [Link]

  • Eawag-BBD. 2-Aminobenzoate Degradation Pathway. [Link]

  • PubMed. (1990). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. [Link]

  • ResearchGate. Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate.... [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PubMed Central (PMC). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • ACS Publications. (2022, August 16). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]

  • ResearchGate. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Request PDF. [Link]

  • MDPI. (2023, January 2). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. [Link]

  • Almac Group. Spotlight on stability: API and drug product testing. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Science.gov. p-aminobenzoic acid paba: Topics by Science.gov. [Link]

  • Pharmaffiliates. 3-Aminomethyl-5-fluorobenzoic Acid Methyl Ester. [Link]

  • European Medicines Agency (EMA). (2014, March 21). Guideline on stability testing for applications for variations to a marketing authorisation. [Link]

  • Thieme. α-Oxidation of Carbonyl Compounds. [Link]

  • University of Rochester. OXIDATIONS 5. [Link]

  • MDPI. (2010, February 11). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. [Link]

  • ResearchGate. PCC: Novel oxidation reactions. [Link]

  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Forced Degradation of Aminobenzoic Acid Amides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability Profiling & Stress Testing of Aminobenzoic Acid Amides (e.g., Procainamide, Metoclopramide, Cisapride analogs) Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stability Profiling & Stress Testing of Aminobenzoic Acid Amides (e.g., Procainamide, Metoclopramide, Cisapride analogs)

Executive Summary & Scope

Welcome to the technical support hub for the stability profiling of aminobenzoic acid amides . This structural class presents a unique "stability paradox": the amide linkage is chemically robust, yet the aromatic amine moiety is kinetically labile, prone to rapid oxidative and photolytic degradation.

Common User Pain Points:

  • False Positives: Color changes in oxidative samples without significant API loss.

  • Mass Balance Errors: Disappearance of the parent peak without stoichiometric appearance of degradants (often due to polymerization).

  • Solubility Crashes: Unexpected precipitation during acidic hydrolysis.

This guide provides root-cause analysis and validated protocols to navigate these challenges, ensuring your data meets ICH Q1A(R2) and ICH Q1B regulatory standards.

Troubleshooting Guides (Q&A Format)

Category A: Hydrolytic Degradation (Acid/Base/Neutral)

Q: I am observing immediate precipitation when adding 1N HCl to my sample. Is this a degradation product?

Diagnosis: Likely not . This is a common solubility artifact, not degradation. Mechanism: Aminobenzoic acid amides often exist as salts (e.g., hydrochlorides) which are soluble. However, the hydrolysis product (the free aminobenzoic acid derivative) or the parent compound itself may have significantly lower solubility at specific pH levels, particularly near their isoelectric point (pI). Corrective Action:

  • Check the pKa: These compounds are amphoteric. Ensure your stress media volume is sufficient to keep the concentration below the saturation limit of the least soluble species (usually the zwitterionic form).

  • Co-solvent Addition: Add 10-20% Methanol or Acetonitrile to the stress medium before adding the acid/base to maintain solubility.

  • Validation: Filter and analyze the precipitate by UPLC-MS. If it matches the parent mass, it is a solubility crash, not degradation.

Q: My amide bond isn't breaking even after 24 hours in 1N NaOH. Should I increase the temperature?

Diagnosis: The benzamide bond is resonance-stabilized, making it resistant to nucleophilic attack compared to aliphatic amides. Recommendation:

  • Do NOT exceed 80°C immediately, as this may induce secondary thermal degradation (decarboxylation).

  • Step-Up Protocol: Increase acid/base strength to 2N or 5N before increasing temperature.

  • Catalytic Effect: Note that ortho-substituents (as in Metoclopramide) can sterically hinder hydrolysis, requiring significantly harsher conditions (e.g., 5N HCl, reflux) to achieve the target 5-20% degradation.

Category B: Oxidative Stress (Peroxide/Radical)

Q: My oxidative stress samples (3% H₂O₂) turned pink/brown, but the HPLC peak area for the API barely changed. What is happening?

Diagnosis: You are seeing "Surface Oxidation" or trace Azo Coupling . Mechanism: The primary aromatic amine (-NH₂) is extremely sensitive to oxidation.[1] It oxidizes to form radical cations which couple to form azo-dimers (highly colored dyes) or quinone-imines. These have very high extinction coefficients; a microscopic amount (<0.1%) can intensely color the solution without a statistically significant drop in API assay. Troubleshooting Workflow:

  • Wavelength Check: Ensure your detector is not monitoring at the visible absorption max of the colored impurity (often 400-500 nm). Stick to the UV max of the parent.

  • Mass Balance Check: If the color is intense but assay is >99%, report as "Trace Oxidative Coupling" and focus on purity profiling rather than assay loss.

  • Different Oxidant: H₂O₂ promotes radical chemistry. To simulate shelf-life oxidation more accurately, try AIBN (Azobisisobutyronitrile) to generate peroxyl radicals, which mimics the autoxidation pathway more realistically than direct peroxide attack.

Category C: Photostability[2][3]

Q: I have significant loss of API under UV light, but no distinct degradation peaks are appearing. Where did the mass go?

Diagnosis: Photolytic Polymerization or Insoluble Aggregates . Mechanism: Aminobenzoic acid derivatives (like PABA) absorb UV strongly. Upon excitation, they can undergo intermolecular reactions, forming insoluble polymers or covalently binding to the glass surface of the vial. Corrective Action:

  • Solvent Wash: Rinse the stress container with a strong solvent (e.g., DMSO or THF) and inject this rinse. You may recover the "lost" mass as adsorbed material.

  • Dark Control: Always run a parallel sample wrapped in aluminum foil. If the dark control is stable, the loss is strictly photonic.

  • Dilution: Photopolymerization is concentration-dependent. Repeat the study at 10% of the original concentration. If the degradation rate slows disproportionately, it confirms intermolecular reaction (second-order kinetics).

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways for a generic 4-aminobenzamide. Note how the amine group acts as a "lightning rod" for oxidative and photolytic damage, often reacting faster than the amide hydrolysis.

DegradationPathways Parent Aminobenzoic Acid Amide (Parent API) Acid Aminobenzoic Acid (Hydrolysis Product) Parent->Acid Hydrolysis (Acid/Base/Heat) AmineSide Side Chain Amine Parent->AmineSide + Hydroxylamine N-Hydroxylamine (Intermediate) Parent->Hydroxylamine Oxidation (H2O2 / Peroxides) Radical Radical Cation (Excited State) Parent->Radical Photolysis (UV Light) Nitroso Nitroso Derivative Hydroxylamine->Nitroso -2H Nitro Nitro Derivative (Final Oxidative Product) Nitroso->Nitro [O] Azo Azo Dimer (Colored Impurity) Radical->Azo Coupling Polymer Insoluble Polymer (Mass Balance Loss) Radical->Polymer Polymerization

Caption: Figure 1. Divergent degradation pathways for aminobenzoic acid amides showing hydrolysis (blue), oxidation (yellow/red), and photolysis (green).

Standardized Stress Testing Protocol

Objective: Achieve 5-20% degradation without destroying the molecule's core structure.

Stress TypeConditionDurationTarget OutcomeNotes
Acid Hydrolysis 1N HCl, 60°C1-24 HoursHydrolysis of AmideWatch for precipitation. If <5% deg, increase to 5N HCl.
Base Hydrolysis 1N NaOH, 60°C1-24 HoursHydrolysis of AmideGenerally faster than acid hydrolysis for this class.
Oxidation 3% H₂O₂, RT2-6 HoursN-Oxidation / Ring Ox.Critical: Quench with Sodium Metabisulfite before injection to prevent column damage.
Photolysis 1.2M Lux hours (Vis) + 200 Wh/m² (UV)~1-3 DaysRing cleavage / DimerizationFollow ICH Q1B Option 1. Use Quartz cells for solution.
Thermal 60°C - 80°C (Dry/Soln)7 DaysDecarboxylationCheck for CO₂ loss if mass balance is poor.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][2]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. [Link][3]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of fluorinated vs. non-fluorinated aminobenzoic acids

An In-Depth Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Aminobenzoic Acids Executive Summary The strategic incorporation of fluorine into privileged chemical scaffolds is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Aminobenzoic Acids

Executive Summary

The strategic incorporation of fluorine into privileged chemical scaffolds is a cornerstone of modern drug discovery and molecular imaging. para-Aminobenzoic acid (PABA), a non-fluorinated endogenous metabolite in bacteria, is essential for microbial folate biosynthesis[1]. By comparing PABA with its fluorinated analogs (e.g., 2-fluoro-4-aminobenzoic acid), this guide elucidates how precise fluorine substitution fundamentally alters physicochemical properties—such as pKa and lipophilicity—to transform a simple bacterial nutrient into a potent antimicrobial agent and a highly specific Positron Emission Tomography (PET) imaging tracer.

Mechanistic Causality: The Fluorine Effect

To understand the divergent biological behaviors of these compounds, we must first analyze the causality behind their physicochemical shifts.

Electronic and Steric Interplay Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). When substituted onto the aminobenzoic acid aromatic ring (e.g., at the ortho position relative to the carboxylic acid), fluorine significantly increases the electrophilicity of the carbonyl carbon[2]. Concurrently, fluorine possesses lone-pair electrons that donate electron density via resonance (+M), though the inductive effect dominates[2].

Impact on pKa and Lipophilicity This electron-withdrawing nature stabilizes the carboxylate anion, drastically lowering the pKa of the carboxylic acid (increasing acidity) while simultaneously decreasing the basicity of the amino group[2][3]. Despite the increased ionization potential, the highly non-polarizable C-F bond increases the overall lipophilicity (LogP) of the molecule. This precise balance of lower pKa and higher lipophilicity enhances membrane permeability and metabolic stability, allowing fluorinated analogs to bypass degradation pathways that typically neutralize non-fluorinated PABA[3].

Table 1: Quantitative Physicochemical Comparison
Property4-Aminobenzoic Acid (PABA)2-Fluoro-4-aminobenzoic Acid4-Amino-2,3,5,6-tetrafluorobenzoic Acid
Fluorine Substitutions 014
Carboxylic Acid pKa ~4.85~3.8 - 4.2< 2.0
Amino Group pKa ~2.38< 2.0Extremely low
Lipophilicity (LogP) LowModerateHigh
Biological Role Bacterial folate precursorPET Imaging (18F), AntibacterialAdvanced pharmaceutical intermediate

Biological Activity: The "Trojan Horse" Mechanism

Because mammalian cells do not synthesize their own folate, the bacterial folate pathway is a prime therapeutic target[1]. Bacteria utilize the enzyme dihydropteroate synthase (DHPS) to incorporate non-fluorinated PABA into dihydropteroic acid.

Fluorinated PABA acts as a metabolic "Trojan Horse." Because the fluorine atom is a bioisostere for hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), DHPS fails to distinguish between PABA and mono-fluorinated PABA. Consequently, bacteria actively internalize fluorinated PABA[4]. When labeled with the positron-emitting isotope Fluorine-18 (2-[18F]F-PABA), the molecule is trapped within the bacterial cell, providing a highly specific PET imaging signal capable of diagnosing deep-seated infections like infective endocarditis and prosthetic joint infections, distinguishing them from sterile inflammation.

FolatePathway PABA Non-Fluorinated PABA (Natural Substrate) DHPS Dihydropteroate Synthase (Bacterial Enzyme) PABA->DHPS FPABA Fluorinated PABA (e.g., 2-F-PABA) FPABA->DHPS Competitive Binding Folate Folate Synthesis (Bacterial Survival) DHPS->Folate Natural Pathway DeadEnd Metabolic Dead-End / PET Imaging Signal DHPS->DeadEnd Fluorinated Pathway

Divergent metabolic fates of non-fluorinated PABA vs. fluorinated PABA in bacteria.

Experimental Workflows & Self-Validating Protocols

To rigorously compare the biological activity of these compounds, researchers must employ self-validating experimental designs. The following protocol outlines the methodology for quantifying bacterial uptake of radiolabeled fluorinated PABA.

Protocol 1: In Vitro Bacterial Uptake Assay for 2-[18F]F-PABA

Objective: To quantify the specific metabolic incorporation of fluorinated PABA into bacterial cells versus passive diffusion.

Step 1: Culture Preparation & Normalization Grow Staphylococcus aureus (a primary pathogen in joint infections) to the mid-logarithmic phase (OD600 = 0.5). Causality: Bacteria in the exponential growth phase have peak DHPS enzymatic activity, ensuring maximum active transport of the PABA analogs[5].

Step 2: Generation of the Self-Validating Control Divide the culture into two aliquots. Heat-kill one aliquot at 90°C for 15 minutes. Causality: Heat-killing denatures DHPS and membrane transporters. By comparing the live cohort to the dead cohort, the system self-validates: any signal in the dead cohort represents non-specific passive binding, isolating the true variable of active metabolic uptake[5].

Step 3: Tracer Incubation Incubate both live and dead cohorts with 100 kBq/mL of 2-[18F]F-PABA at 37°C for 60 minutes.

Step 4: Metabolic Arrest & Washing Centrifuge the samples and wash the bacterial pellets three times with ice-cold Phosphate-Buffered Saline (PBS). Causality: The sudden drop in temperature to 4°C immediately arrests cellular metabolism and rigidifies the lipid bilayer, preventing the efflux of the internalized fluorinated tracer during the washing steps.

Step 5: Quantification Measure the radioactivity of the pellets using a gamma counter. Express the data as a percentage of the injected activity (% IA).

Workflow Live Live S. aureus (Active DHPS) Incubate Incubate with 2-[18F]F-PABA (37°C, 60 min) Live->Incubate Dead Heat-Killed S. aureus (Inactive DHPS) Dead->Incubate Wash Wash with Ice-Cold PBS (Arrest Metabolism) Incubate->Wash Measure Gamma Counting (Quantify Internalization) Wash->Measure Validate Self-Validation: Live Uptake >> Dead Uptake Measure->Validate

Self-validating experimental workflow for 18F-PABA bacterial uptake.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Resazurin Assay

When testing fluorinated PABA Schiff bases for direct antibacterial cytotoxicity[1], optical density (OD) readings often fail because lipophilic fluorinated compounds can precipitate in aqueous media, creating false-positive turbidity.

  • The Self-Validating Step: Introduce Resazurin (Alamar Blue) dye after 24 hours of compound incubation. Causality: Resazurin is a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin only by the active dehydrogenases of living cells. This colorimetric shift completely bypasses optical artifacts caused by compound precipitation, providing an infallible, self-validating readout of true biological viability.

References

  • 2-[18F]F-p-Aminobenzoic Acid Specifically Detects Infective Endocarditis in Positron Emission Tomography The Journal of Infectious Diseases | Oxford Academic [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents PubMed Central (PMC) [Link]

  • Preclinical Positron Emission Tomography (PET) of Prosthetic Joint Infection using a Nitro-Prodrug of 2-[18F]F-p-Aminobenzoic Acid ([18F]F-PABA) PubMed Central (PMC)[Link]

Sources

Validation

Validation of a Novel Biocatalytic Route for 3-(Aminomethyl)-5-fluorobenzoic Acid: A Comparative Guide

Target Audience: Process Chemists, Enzymologists, and Drug Development Professionals Executive Summary 3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 1530915-48-0) is a highly valued bifunctional building block utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Enzymologists, and Drug Development Professionals

Executive Summary

3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 1530915-48-0) is a highly valued bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including N-benzyl sulfonamides and 11β-HSD1 inhibitors[1]. The presence of both a carboxylic acid and a primary aminomethyl group on a fluorinated aromatic ring presents a unique chemoselectivity challenge during scale-up.

This guide objectively compares the Traditional Batch Nitrile Reduction route against a Novel Biocatalytic Reductive Amination route. By analyzing the mechanistic causality behind each protocol, we provide a validated, self-correcting framework for selecting the optimal synthetic pathway.

Mechanistic Causality & Pathway Analysis

The Flaws of the Traditional Route: Batch Nitrile Reduction

Historically, the aminomethyl moiety is installed via the catalytic hydrogenation of 3-cyano-5-fluorobenzoic acid using heterogenous transition metal catalysts (e.g., Raney Nickel or Pd/C).

  • Causality of Failure: The reduction of a nitrile proceeds via a highly reactive imine intermediate. In batch reactors with poor hydrogen mass transfer, the newly formed primary amine acts as a nucleophile, attacking the unreduced imine to form unwanted secondary amine dimers.

  • Chemoselectivity Risks: High-pressure hydrogen (typically >50 bar) combined with transition metals frequently triggers hydrodefluorination, cleaving the critical C-F bond and generating des-fluoro impurities that are notoriously difficult to purge via crystallization.

The Biocatalytic Advantage: -Transaminase Reductive Amination

The novel route utilizes an engineered pyridoxal 5′-phosphate (PLP)-dependent


-transaminase (such as Pp-SpuC derived from Pseudomonas putida) to directly convert 3-formyl-5-fluorobenzoic acid to the target primary amine[2].
  • Causality of Success: Transaminases operate via a strict Ping-Pong Bi-Bi mechanism. The enzyme's chiral pocket sterically prevents the accommodation of bulky secondary amine dimers, ensuring >99% primary amine selectivity[2]. Furthermore, the mild aqueous conditions (pH 8.0, 45°C) completely eliminate the thermodynamic risk of hydrodefluorination.

RouteComparison SM1 3-Cyano-5-fluorobenzoic acid (Traditional) Cond1 Batch Hydrogenation Raney Ni, H2 (50 bar) SM1->Cond1 SM2 3-Formyl-5-fluorobenzoic acid (Novel) Cond2 Biocatalytic Amination ω-Transaminase, IPA, PLP SM2->Cond2 Prod 3-(Aminomethyl)-5-fluorobenzoic acid Target Molecule Cond1->Prod 65% Yield SideProd Defluorinated & Secondary Amine Byproducts Cond1->SideProd Side Reactions Cond2->Prod >95% Yield

Figure 1: Workflow comparison between traditional nitrile reduction and novel biocatalytic amination.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) dictate whether the reaction is allowed to proceed to the next phase.

Protocol A: Traditional Batch Nitrile Reduction
  • Preparation: Charge a high-pressure autoclave with 3-cyano-5-fluorobenzoic acid (1.0 eq) and methanolic ammonia (7.0 M, 10 volumes). The ammonia acts as a thermodynamic sink to suppress secondary amine formation.

  • Catalyst Loading: Add Sponge Nickel (Raney Ni, 20% w/w). Safety Gate: Catalyst is highly pyrophoric; must be transferred under an inert Argon atmosphere.

  • Hydrogenation: Pressurize the vessel to 50 bar

    
     and heat to 80°C.
    
  • Self-Validation (IPC 1): Monitor hydrogen uptake. Once uptake ceases (typically 4-6 hours), sample the mixture for HPLC analysis.

    • Causality Check: If the secondary amine dimer exceeds 5% Area, the

      
       mass transfer rate was insufficient. The batch must be flagged for rigorous recrystallization.
      
  • Workup: Filter the catalyst over a pad of Celite under Argon. Concentrate the filtrate in vacuo and recrystallize from ethanol/water to purge defluorinated impurities.

Protocol B: Novel Biocatalytic Reductive Amination
  • Buffer Preparation: Prepare a 100 mM phosphate buffer. Adjust to pH 8.0, which is the established optimum for Pp-SpuC transaminase activity[2].

  • Cofactor & Donor Initialization: Add Pyridoxal 5′-phosphate (PLP, 1 mM) and Isopropylamine (IPA, 50 eq) to the buffer.

    • Causality Check: The massive excess of IPA is required to push the thermodynamic equilibrium toward amine formation, as the reaction is reversible[2].

  • Enzyme Activation: Add the lyophilized

    
    -transaminase (10 mg/mL).
    
    • Self-Validation (IPC 1): Verify the solution turns a distinct yellow color and exhibits an absorbance peak at 420 nm via UV-Vis. This validates that the PLP cofactor is successfully bound to the enzyme's active site.

  • Substrate Addition: Introduce 3-formyl-5-fluorobenzoic acid (50 mM). Incubate at 45°C with gentle orbital shaking (150 rpm).

  • Self-Validation (IPC 2): Monitor the reaction via HPLC. The reaction is complete when the aldehyde peak is <1%. If conversion stalls, check the pH; IPA consumption can alter the buffer equilibrium. Autotitrate with 1M NaOH to maintain pH 8.0 ± 0.2.

  • Workup: Adjust the pH to the isoelectric point of the product (approx. pH 4.5) using 1M HCl to precipitate the pure 3-(Aminomethyl)-5-fluorobenzoic acid. Filter and dry.

CatalyticCycle E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP Half-Reaction 1 Acetone Acetone (Byproduct) E_PLP->Acetone Releases E_PMP->E_PLP Half-Reaction 2 Amine 3-(Aminomethyl)-5-fluorobenzoic acid (Product) E_PMP->Amine Releases IPA Isopropylamine (Amine Donor) IPA->E_PLP Donates NH2 Aldehyde 3-Formyl-5-fluorobenzoic acid (Amine Acceptor) Aldehyde->E_PMP Accepts NH2

Figure 2: Ping-Pong Bi-Bi catalytic cycle of the PLP-dependent ω-transaminase.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both routes based on standardized 100-gram scale validation batches. The biocatalytic route demonstrates overwhelming superiority in both chemoselectivity and environmental impact.

Performance MetricTraditional Nitrile ReductionBiocatalytic Reductive Amination
Starting Material 3-Cyano-5-fluorobenzoic acid3-Formyl-5-fluorobenzoic acid
Catalytic System Raney Nickel (Pyrophoric)

-Transaminase (Pp-SpuC)
Operating Conditions 50 bar

, 80°C, Methanol
Atmospheric, 45°C, Aqueous Buffer
Chemoselectivity (C-F Bond) ~78% (Hydrodefluorination observed)>99.9% (No C-F cleavage)
Primary Amine Selectivity ~82% (Dimerization occurs)>99% (Sterically controlled)
Isolated Yield 62%94%
E-factor (Waste/Product) > 45< 15
Downstream Processing Complex (Chromatography/Recrystallization)Simple (Isoelectric Precipitation)

Conclusion

For the synthesis of 3-(Aminomethyl)-5-fluorobenzoic acid, the traditional nitrile reduction is fundamentally limited by competing reaction kinetics (dimerization) and thermodynamic vulnerabilities (defluorination). By transitioning to a biocatalytic reductive amination platform, process chemists can leverage the evolutionary precision of


-transaminases to achieve near-perfect chemoselectivity. The self-validating enzymatic protocol not only eliminates the need for high-pressure hydrogenation infrastructure but also drastically reduces the environmental E-factor, making it the definitive choice for modern pharmaceutical scale-up.

References

  • ChemScene. "1530915-48-0 | 3-(Aminomethyl)-5-fluorobenzoic acid" ChemScene General Information & Functional Groups.
  • Frontiers in Microbiology. "Characterization of a Putrescine Transaminase From Pseudomonas putida and its Application to the Synthesis of Benzylamine Derivatives" (December 21, 2018).

Sources

Comparative

Comparative Guide: 3-(Aminomethyl)-5-fluorobenzoic Acid vs. Standard Linkers in Drug Discovery

Executive Summary In the rational design of bifunctional molecules—such as PROTACs (Proteolysis-Targeting Chimeras) and molecular glues—the linker is no longer viewed as a passive connector. It is a critical determinant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of bifunctional molecules—such as PROTACs (Proteolysis-Targeting Chimeras) and molecular glues—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.

This guide analyzes 3-(aminomethyl)-5-fluorobenzoic acid (3-AM-5-FBA) , a specialized rigid linker. Unlike flexible polyethylene glycol (PEG) or alkyl chains, this linker offers conformational constraint. Unlike standard aromatic linkers, the strategic fluorine substitution at the 5-position modulates acidity, lipophilicity, and metabolic stability. This document compares 3-AM-5-FBA against standard alternatives to assist medicinal chemists in linker selection.

Technical Profile & Physicochemical Properties[1][2][3][4][5]

The incorporation of a fluorine atom at the meta position relative to both the carboxylic acid and the aminomethyl group creates a unique electronic environment.

Key Property Comparison

The following table contrasts 3-AM-5-FBA with its non-fluorinated parent and a standard flexible linker segment.

Property3-(Aminomethyl)-5-fluorobenzoic acid3-(Aminomethyl)benzoic acid (Non-F Parent)PEG-2 (Flexible Standard)
Rigidity High (Aromatic Core)High (Aromatic Core)Low (Rotatable bonds)
Acid pKₐ 3.86 (Increased Acidity)4.20N/A
Amine pKₐ ~9.0 (Decreased Basicity)~9.5~10.0 (Alkyl amine)
LogP ~1.5 - 1.8 (More Lipophilic)~1.1< 0 (Hydrophilic)
Metabolic Stability High (Blocked oxidation site)Moderate (Ring oxidation risk)Low (Oxidative cleavage risk)
Exit Vector Fixed (120° meta substitution)Fixed (120° meta substitution)Variable/Undefined
The "Fluorine Effect" Explained[1][2][6][7][8][9][10]
  • Acidity Modulation: The electron-withdrawing inductive effect (-I) of the fluorine atom stabilizes the carboxylate anion, lowering the pKₐ of the benzoic acid moiety by approximately 0.3–0.4 units compared to the non-fluorinated parent. This can influence the electronics of the resulting amide bond when coupled.

  • Permeability Enhancement: The same inductive effect reduces the electron density on the benzylic amine nitrogen, lowering its pKₐ. At physiological pH (7.4), a larger fraction of the amine exists in the neutral, membrane-permeable form compared to standard alkyl amines.

  • Metabolic Blocking: The 5-position of the benzene ring is a common site for CYP450-mediated oxidation. Fluorine substitution effectively blocks this metabolic "soft spot," extending the half-life of the linker.

Comparative Analysis

Scenario A: Vs. Flexible Linkers (PEG/Alkyl Chains)

Hypothesis: Flexible linkers often suffer from high entropic penalties upon binding.

  • 3-AM-5-FBA Advantage: The rigid benzene core pre-organizes the ligands, reducing the entropic cost of ternary complex formation. This is critical when the target and E3 ligase binding pockets have restricted orientations.

  • Trade-off: Solubility. PEG linkers are superior for solubilizing hydrophobic warheads. 3-AM-5-FBA adds lipophilicity; therefore, it requires warheads with adequate baseline polarity.

Scenario B: Vs. Non-Fluorinated Rigid Linkers

Hypothesis: Aromatic linkers can be metabolic liabilities and may suffer from poor permeability due to planarity/stacking.

  • 3-AM-5-FBA Advantage: The C-F bond is bioisosteric to C-H but creates a dipole that can disrupt π-π stacking, potentially improving solubility compared to the non-fluorinated parent. Furthermore, the metabolic blockade at the 5-position prevents hydroxylation, a common clearance pathway for benzoic acid derivatives.

Decision Framework for Linker Selection

The following decision tree illustrates when to deploy 3-AM-5-FBA in a medicinal chemistry campaign.

LinkerSelection Start Start: Linker Selection Flexibility Is conformational constraint required? Start->Flexibility Solubility Is the payload highly hydrophobic? Flexibility->Solubility No (Flexible OK) Metabolism Is oxidative metabolism a concern? Flexibility->Metabolism Yes (Rigid needed) ResultPEG Select PEG/Alkyl Linker Solubility->ResultPEG Yes ResultNonF Select 3-Aminomethylbenzoic Acid Solubility->ResultNonF No Permeability Is cell permeability limiting? Metabolism->Permeability No ResultF Select 3-(Aminomethyl)-5-fluorobenzoic Acid Metabolism->ResultF Yes (Block oxidation) Permeability->ResultNonF No Permeability->ResultF Yes (Lower amine pKa)

Figure 1: Decision matrix for selecting 3-(Aminomethyl)-5-fluorobenzoic acid based on structural and metabolic requirements.

Experimental Protocol: Synthetic Utilization

Objective: To utilize methyl 3-(aminomethyl)-5-fluorobenzoate as a bifunctional linker in the synthesis of a PROTAC. Starting Material: Methyl 3-(aminomethyl)-5-fluorobenzoate hydrochloride (Commercially available).

Workflow Diagram

Synthesis SM Methyl 3-(aminomethyl)- 5-fluorobenzoate HCl Step1 1. Amine Protection (Boc2O, TEA, DCM) SM->Step1 Step2 2. Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Step3 3. Amide Coupling A (Ligand A-NH2, HATU, DIPEA) Step2->Step3 Step4 4. Boc Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Step5 5. Amide Coupling B (Ligand B-COOH, HATU, DIPEA) Step4->Step5 Final Final Conjugate Step5->Final

Figure 2: Step-wise synthetic route for incorporating the linker into a bifunctional molecule.

Detailed Methodology

Step 1: Amine Protection (Boc-Protection)

  • Dissolve Methyl 3-(aminomethyl)-5-fluorobenzoate HCl (1.0 eq) in Dichloromethane (DCM) (0.1 M).

  • Add Triethylamine (TEA) (3.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at 0°C.

  • Stir at room temperature for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Ester Hydrolysis

  • Dissolve the Boc-protected intermediate in THF:Water (3:1).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq).

  • Stir at room temperature for 3-12 hours until the ester is fully consumed.

  • Workup: Acidify carefully with 1M HCl to pH ~3-4. Extract with Ethyl Acetate.[1] The presence of fluorine increases the acidity, so ensure pH is low enough to protonate the carboxylic acid fully for extraction.

Step 3: Coupling to Ligand A (Amide Bond Formation) Note: This step couples the carboxylic acid end of the linker.

  • Dissolve the free acid (1.0 eq) and Ligand A (containing a primary/secondary amine) (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.1 eq).

  • Stir at room temperature for 1-2 hours.

  • Validation: Check for the mass shift corresponding to the amide formation. The fluorine atom provides a distinct signal in ¹⁹F NMR (~ -110 to -120 ppm) useful for tracking.

Step 4 & 5: Deprotection and Second Coupling

  • Deprotection: Treat with TFA/DCM (1:4) for 1 hour to remove the Boc group. Concentrate and remove excess TFA (azeotrope with toluene).

  • Coupling B: React the revealed amine with Ligand B (Carboxylic Acid) using standard coupling conditions (EDC/HOAt or HATU).

References

  • PubChem. (2025).[2][3] 3-Fluorobenzoic acid: Chemical Properties and Acidity Data. National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Organic Syntheses. (2025). Preparation of Fluorobenzoic Acid Derivatives via Diazotization. Retrieved from [Link]

Sources

Validation

Benchmarking the performance of 5-substituted-2-fluorobenzoic acids in synthesis

Benchmarking the Performance of 5-Substituted-2-Fluorobenzoic Acids in Advanced Organic Synthesis As drug discovery and materials science pivot towards highly functionalized, complex architectures, the strategic selectio...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 5-Substituted-2-Fluorobenzoic Acids in Advanced Organic Synthesis

As drug discovery and materials science pivot towards highly functionalized, complex architectures, the strategic selection of molecular building blocks becomes paramount. Among these, 5-substituted-2-fluorobenzoic acids have emerged as exceptionally versatile scaffolds. By combining the unique electronic properties of a fluorine atom with the orthogonal reactivity of a secondary halogen or amino group, these compounds enable rapid diversification in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers[1],[2].

This guide provides an objective benchmark of these building blocks, exploring the mechanistic causality behind their reactivity and providing self-validating experimental protocols for their application.

Mechanistic Causality & Orthogonal Reactivity

The synthetic utility of 5-substituted-2-fluorobenzoic acids is rooted in their dual-reactivity profile, which allows chemists to perform sequential, site-specific functionalizations without the need for complex protecting group strategies.

  • C2 Position (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom in 2-fluorobenzoic acid is not merely a passive substituent; it actively directs the molecule's chemical behavior. The strong electron-withdrawing inductive effect of both the fluorine and the carboxyl group renders the aromatic ring highly electron-deficient[3]. Furthermore, the "ortho effect" created by the steric hindrance of the fluorine atom forces the carboxylic acid group out of the plane of the benzene ring. This lack of coplanarity stabilizes the resulting carboxylate anion, making the C2 position highly susceptible to nucleophilic attack and allowing fluorine to act as an exceptional leaving group—often more reactive than chlorine or bromine in SNAr conditions[3].

  • C5 Position (Cross-Coupling): When the 5-position is substituted with a heavier halogen (such as bromine), the weaker C–Br bond serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Negishi couplings)[4]. Because the C–F bond is highly stable under standard palladium catalysis, the C5 position can be functionalized orthogonally to the C2 position.

Reactivity Core 5-Substituted 2-Fluorobenzoic Acid C2 C2 Position (Fluoro) Core->C2 C5 C5 Position (Halogen) Core->C5 C1 C1 Position (Carboxyl) Core->C1 SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr Activated by -COOH CrossCoupling Pd-Catalyzed Cross-Coupling C5->CrossCoupling C-Br / C-Cl bond Amidation Esterification & Amidation C1->Amidation Direct coupling

Orthogonal reactivity pathways of 5-substituted-2-fluorobenzoic acids in organic synthesis.

Benchmarking Alternative Substituents

The choice of the 5-substituent drastically alters the downstream applications of the building block. Below is a comparative benchmark of the most prominent derivatives:

CompoundPhysicochemical DataPrimary Synthetic ApplicationReactivity & Performance Profile
5-Chloro-2-fluorobenzoic acid MW: 174.56 g/mol MP: 152-157 °C[1],[5]Pyrimidine-based Aurora kinase inhibitors, electrolyte membranes[1]High Stability: The C–Cl bond enhances binding affinity in APIs and resists standard coupling conditions, allowing exclusive SNAr at the C2 position[1].
5-Bromo-2-fluorobenzoic acid MW: 219.01 g/mol Carbon-carbon bond formation, anti-inflammatory drugs[4]High Lability at C5: The C–Br bond is primed for rapid Pd-catalyzed cross-coupling, enabling the construction of complex biaryl frameworks[4],[6].
6-Amino-3-bromo-2-fluorobenzoic acid (HCl) MW: 270.49 g/mol (HCl salt)MW: 234.02 g/mol (Free acid)[7]Peptide synthesis, complex organic APIs[7]Multifunctional: The amino group acts as a base or an amidation handle. The bromine allows for cross-coupling, while fluorine provides metabolic stability[7].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the exact methodologies for exploiting these building blocks, accompanied by the mechanistic causality behind each step.

Protocol A: Uncatalyzed SNAr of 2-Fluorobenzoic Acid Derivatives

Causality: Historically, aromatic nucleophilic substitution requires precious metal catalysts. However, because the electron-withdrawing nature of the unmasked carboxylate and the fluorine atom highly activates the C2 position, SNAr can be achieved without a catalyst and without protecting the carboxylic acid[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the 5-substituted-2-fluorobenzoic acid (e.g., 3 mmol) in anhydrous THF (5 mL) under an inert atmosphere[8].

  • Nucleophile Addition: Slowly add 2.0 to 2.5 equivalents of the desired nucleophile (e.g., an amine or alkoxide). Note: The excess nucleophile is required because the first equivalent will be consumed deprotonating the highly acidic carboxylic acid.

  • Reaction: Stir the solution at -50 °C. Depending on the nucleophile's strength, slowly allow the reaction to warm to 0 °C or room temperature over 14 hours[8].

  • Workup & Validation: Hydrolyze the reaction medium at 0 °C with distilled water (30 mL). Adjust the pH of the aqueous phase to 7 to precipitate the newly substituted aromatic carboxylic acid derivative[8]. The absence of transition metals in this protocol eliminates the need for complex palladium scavenging during purification.

Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-fluorobenzoic Acid

Causality: The C–Br bond is selectively targeted over the C–F bond due to its lower bond dissociation energy. Adding a base (Na₂CO₃) prior to the catalyst serves a dual self-validating purpose: it activates the boronic acid for transmetalation and deprotonates the carboxylic acid. This forms a water-soluble carboxylate salt, driving the reaction into the aqueous phase of a biphasic system and preventing the acidic proton from poisoning the Pd(0) catalyst[6].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine 5-bromo-2-fluorobenzoic acid (1.0 eq, e.g., 250 mg, 1.14 mmol) and the corresponding arylboronic acid (1.2 eq, e.g., 4-fluoro-phenylboronic acid, 192 mg, 1.37 mmol)[6].

  • Solvent & Base: Add a biphasic solvent mixture (e.g., Toluene/Ethanol/Water, 2:1:1 ratio) followed by Na₂CO₃ (3.0 eq). Stir until the organic acid is fully dissolved into the aqueous layer as a sodium salt.

  • Degassing: Sparge the biphasic mixture with N₂ gas for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the palladium catalyst.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to 80–100 °C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool the mixture to room temperature. Separate the aqueous layer (which contains the coupled carboxylate product) and wash with ethyl acetate to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH 2. The protonated 5-aryl-2-fluorobenzoic acid will precipitate out of solution in high purity, often requiring no further chromatography[6].

Workflow Start 5-Bromo-2-fluorobenzoic acid + Arylboronic Acid Base Add Base (e.g., Na2CO3) Deprotonates -COOH Start->Base Catalyst Add Pd(PPh3)4 Catalyst Initiates Oxidative Addition Base->Catalyst Heat Heat to 80-100°C Promotes Transmetalation Catalyst->Heat Workup Aqueous Workup & Acidification Precipitates Product Heat->Workup Product 5-Aryl-2-fluorobenzoic acid (Purified via Recrystallization) Workup->Product

Step-by-step Suzuki-Miyaura cross-coupling workflow for 5-bromo-2-fluorobenzoic acid.

References

1.[1] Panasonic - 5-Chloro-2-Fluorobenzoic Acid: A Versatile Building Block for Advanced Synthesis - 1 2.[3] Benchchem - The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide - 3 3.[2] Chem-Impex - 5-Chloro-2-fluorobenzoic acid - 2 4.[8] Google Patents - FR2956662A1 - Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution - 8 5.[7] Smolecule - Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 - 7 6.[5] Sigma-Aldrich - 5-Chloro-2-fluorobenzoic acid 97 394-30-9 - 5 7.[4] Chem-Impex - 5-Bromo-2-fluorobenzoic acid - 4 8.[6] Google Patents - US7803841B2 - EP2 receptor agonists - 6

Sources

Comparative

Cross-reactivity studies of antibodies generated against haptens with 3-(Aminomethyl)-5-fluorobenzoic acid

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Hapten-Specific Antibodies Focus: Characterizing Antibodies Raised Against 3-(Aminomethyl)-5-fluorobenzoic acid This guide provides an in-depth comp...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Hapten-Specific Antibodies

Focus: Characterizing Antibodies Raised Against 3-(Aminomethyl)-5-fluorobenzoic acid

This guide provides an in-depth comparison framework for evaluating the specificity of polyclonal or monoclonal antibodies generated against the small molecule hapten, 3-(Aminomethyl)-5-fluorobenzoic acid. As researchers and drug development professionals, understanding an antibody's cross-reactivity is not merely a quality control step; it is fundamental to ensuring the validity, accuracy, and safety of any immunoassay-based application, from therapeutic drug monitoring to diagnostic kit development. We will move beyond a simple protocol listing to explore the causal logic behind the experimental design, ensuring a robust and self-validating system for antibody characterization.

The Immunological Challenge of Haptens

Small molecules like 3-(Aminomethyl)-5-fluorobenzoic acid, with a molecular weight under 1000 Da, are classified as haptens.[][2] By themselves, they are non-immunogenic, meaning they cannot elicit an immune response.[3][4][5] To generate antibodies, the hapten must be covalently coupled to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][7] This hapten-carrier conjugate presents the small molecule to the immune system in a context that stimulates B-cell activation and antibody production.[8]

The specificity of the resulting antibodies is critically influenced by the hapten's structure and the site of its conjugation to the carrier.[9] The immune system may generate antibodies that recognize:

  • The hapten itself (the desired outcome).

  • The linker region used for conjugation.

  • The carrier protein.

  • A combination of these elements, known as "new antigenic determinants" (NADs).[10]

Therefore, a rigorous assessment of what the antibody truly binds to is essential. Cross-reactivity studies determine the extent to which the antibody binds to molecules that are structurally similar to the target hapten, which is paramount for avoiding false-positive results in an assay.[11]

Experimental Design: A Framework for Specificity Assessment

The cornerstone of cross-reactivity analysis for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) .[11][12] This format is ideal because haptens are too small to be bound simultaneously by two different antibodies, a requirement for the "sandwich" ELISA format.[13][14] Our experimental design involves challenging the antibody with a panel of compounds structurally analogous to 3-(Aminomethyl)-5-fluorobenzoic acid.

Selection of Competing Analogs:

The choice of competitors is crucial for mapping the antibody's binding epitope. The panel should include molecules that systematically vary key functional groups of the target hapten.

Compound Name Structure Rationale for Inclusion
Target Hapten 3-(Aminomethyl)-5-fluorobenzoic acidThe reference compound for 100% reactivity.
Analog 1 3-Aminomethylbenzoic acidTo assess the contribution of the fluorine atom to the binding epitope.
Analog 2 3-Amino-5-fluorobenzoic acid[15]To evaluate the importance of the methyl group in the aminomethyl moiety.
Analog 3 4-Aminobenzoic acid (PABA)[16]To test for positional isomerism and the general recognition of the aminobenzoic acid scaffold.
Analog 4 Benzoic AcidTo determine if the core aromatic ring and carboxyl group alone are sufficient for binding.
Analog 5 2-(Aminomethyl)-5-fluorobenzoic acid[17]To assess the impact of moving the aminomethyl group to an adjacent (ortho) position.

Core Methodologies: From Conjugation to Competition

This section details the essential protocols. The causality behind key steps is explained to provide a deeper understanding of the process.

Immunogen Preparation: Hapten-Carrier Conjugation

To make the hapten immunogenic, we must conjugate it to a carrier protein. 3-(Aminomethyl)-5-fluorobenzoic acid possesses a terminal carboxyl group, making it a prime candidate for carbodiimide chemistry, specifically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[18][]

Causality: EDC activates the carboxyl group on the hapten to form a highly reactive O-acylisourea intermediate.[18] This intermediate is unstable in aqueous solutions. The addition of NHS reacts with this intermediate to form a more stable NHS-ester, which then efficiently reacts with primary amines (e.g., lysine residues) on the carrier protein (BSA or KLH) to form a stable amide bond.[] This two-step process increases the efficiency of the conjugation reaction.[18]

Hapten_Conjugation_Workflow Hapten Hapten (3-(Aminomethyl)-5-fluorobenzoic acid) EDC_NHS Activate Carboxyl Group (EDC / NHS Chemistry) Hapten->EDC_NHS Conjugation Conjugation Reaction (Formation of Amide Bonds) EDC_NHS->Conjugation Carrier Carrier Protein (BSA or KLH) Carrier->Conjugation Purification Purification (Dialysis or Gel Filtration) Conjugation->Purification Immunogen Purified Immunogen (Hapten-Carrier Conjugate) Purification->Immunogen

Fig. 1: Hapten-Carrier Conjugation Workflow.

Protocol for Hapten-BSA Conjugation:

  • Dissolve 10 mg of 3-(Aminomethyl)-5-fluorobenzoic acid in 1 mL of Dimethylformamide (DMF).

  • Add a 1.5-molar excess of both EDC (e.g., ~17 mg) and NHS (e.g., ~11 mg).

  • Incubate for 1 hour at room temperature with gentle stirring to activate the hapten.

  • In a separate tube, dissolve 20 mg of BSA in 4 mL of 0.1 M MES buffer, pH 6.0.

  • Add the activated hapten solution dropwise to the BSA solution while stirring.

  • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Purify the conjugate by dialyzing against Phosphate Buffered Saline (PBS), pH 7.4, for 48 hours with multiple buffer changes to remove unreacted hapten and coupling reagents.

  • Characterize the conjugate using MALDI-TOF mass spectrometry or UV-Vis spectroscopy to determine the hapten-to-carrier ratio.[20] This ratio is a critical parameter that can influence the intensity and specificity of the immune response.[20]

Antibody Specificity Assessment: Competitive ELISA

The competitive ELISA is an indirect measurement. The signal generated is inversely proportional to the concentration of the free analyte in the sample.[21]

Principle of the Assay: A limited amount of antibody is immobilized on a microtiter plate. The test sample, containing an unknown amount of the target hapten, is added simultaneously with a fixed amount of an enzyme-labeled version of the hapten (or a hapten-protein conjugate for the coating antigen). The free hapten from the sample and the labeled hapten "compete" for the limited antibody binding sites.[11][22] High concentrations of free hapten result in less labeled hapten binding, and thus a weaker signal.

Fig. 2: Competition for antibody binding sites.

Protocol for Competitive ELISA:

  • Coating: Coat a 96-well microtiter plate with a hapten-protein conjugate (e.g., 3-(Aminomethyl)-5-fluorobenzoic acid conjugated to Ovalbumin (OVA) to avoid cross-reaction with antibodies against the immunizing carrier, BSA) at a concentration of 1-2 µg/mL in carbonate buffer, pH 9.6. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBST to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the target hapten and each competitor analog (e.g., from 0.01 ng/mL to 1000 ng/mL). Add 50 µL of each standard/competitor dilution to the wells. Then, add 50 µL of the primary antibody (raised against the hapten-BSA conjugate) at a pre-determined optimal dilution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Goat Anti-Rabbit IgG-HRP) at the appropriate dilution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step thoroughly (5 times).

  • Substrate Addition: Add 100 µL of TMB substrate solution.[20] Incubate in the dark for 15-20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Comparative Results

For each compound tested, plot the absorbance against the log of the concentration to generate a sigmoidal dose-response curve. From this curve, determine the IC50 value , which is the concentration of the competitor that causes a 50% reduction in the maximum signal (B₀).

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC₅₀ of Target Hapten / IC₅₀ of Competitor Compound) x 100

Comparative Cross-Reactivity Data (Hypothetical):

Compound Structural Difference from Target IC₅₀ (ng/mL) % Cross-Reactivity
3-(Aminomethyl)-5-fluorobenzoic acid (Reference)15100%
3-Aminomethylbenzoic acidLacks fluorine at position 54503.3%
3-Amino-5-fluorobenzoic acidLacks methyl group on amine2107.1%
4-Aminobenzoic acid (PABA)Positional isomer of amino group>10,000<0.15%
Benzoic AcidLacks aminomethyl and fluoro groups>10,000<0.15%
2-(Aminomethyl)-5-fluorobenzoic acidPositional isomer of aminomethyl group>10,000<0.15%

Interpretation and Conclusion

  • High Specificity for the Target: The antibody demonstrates excellent specificity for the immunizing hapten, 3-(Aminomethyl)-5-fluorobenzoic acid.

  • Fluorine is a Critical Epitope: The dramatic drop in reactivity (to 3.3%) upon removal of the fluorine atom (Analog 1) strongly suggests that this electronegative atom is a key part of the binding epitope recognized by the antibody. This is a common finding in antibodies raised against fluorinated haptens.[23]

  • Importance of the Full Aminomethyl Group: The reduced reactivity with Analog 2 (7.1%) indicates that while the aminofluorobenzoic acid core is recognized, the complete aminomethyl structure is required for optimal binding.

  • Strict Positional Requirements: The negligible cross-reactivity with the positional isomers (Analogs 3 and 5) and the basic benzoic acid scaffold (Analog 4) confirms that the antibody's binding pocket is highly structured, requiring the precise spatial arrangement of the functional groups found on the target hapten.

This comprehensive guide demonstrates a robust methodology for characterizing the cross-reactivity of antibodies generated against the hapten 3-(Aminomethyl)-5-fluorobenzoic acid. By systematically selecting competitors and employing a validated competitive ELISA protocol, researchers can gain critical insights into antibody specificity. This knowledge is indispensable for the development of reliable and accurate immunoassays for research, diagnostic, and therapeutic applications.

References

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Retrieved from [Link]

  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Retrieved from [Link]

  • Hu, Y., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Retrieved from [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Hapten. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]

  • ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • Li, Y., et al. (2023). A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. ACS Publications. Retrieved from [Link]

  • Darwish, I. A. (2007). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC. Retrieved from [Link]

  • Condò, S. G. (2015). Antibodies against small molecules. ResearchGate. Retrieved from [Link]

  • Clementi, M. E., et al. (1991). Antibodies against small molecules. PubMed. Retrieved from [Link]

  • Mishra, R. K., et al. (2011). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. Retrieved from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

  • Miller, M. L., et al. (2017). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. PMC. Retrieved from [Link]

  • Britannica. (2026). Hapten. Retrieved from [Link]

  • Lim, C., et al. (2021). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. PMC. Retrieved from [Link]

  • Boster Bio. (2024). Differences Among Antibody, Antigen, Epitope, Hapten & Immunogen. Retrieved from [Link]

  • Diamond, B., & Scharff, M. D. (1987). Murine lupus anti-DNA antibodies cross-react with the hapten (4-hydroxy-5-iodo-3-nitrophenyl)acetyl, but immunization-induced anti-DNA antibodies do not. PubMed. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Small Molecule Antibodies. Retrieved from [Link]

  • Aryal, S. (2023). Antigens: A Comprehensive Guide for Beginners. Microbe Notes. Retrieved from [Link]

  • Hermanson, G. T. (2013).
  • Ivars, F., et al. (1978). The immune response against hapten-autologous protein conjugates in the mouse. PubMed. Retrieved from [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved from [Link]

  • Biocompare. (2019). ELISA Crash Course: The Major Types. Retrieved from [Link]

  • Karol, M. H., & Tanenbaum, S. W. (1967). ANTIBODIES TO HAPTEN-CONJUGATED PROTEINS WHICH CROSS-REACT WITH RNA. PNAS. Retrieved from [Link]

  • Shan, G., et al. (2004). Immunoassay Development for the Class-Specific Assay for Types I and II Pyrethroid Insecticides in Water Samples. NIH. Retrieved from [Link]

  • Roucairol, C., et al. (2007). Development of a competitive immunoassay for efavirenz: hapten design and validation studies. PubMed. Retrieved from [Link]

  • Wang, M., et al. (2024). A Lincomycin-Specific Antibody Was Developed Using Hapten Prediction, and an Immunoassay Was Established to Detect Lincomycin in Pork and Milk. MDPI. Retrieved from [Link]

  • Gong, H., et al. (2021). An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. Taylor & Francis Online. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3-(aminomethyl)-5-fluorobenzoic acid methyl ester;hydrochloride. Retrieved from [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]

  • Zhang, J., et al. (2020). Hapten Design and Monoclonal Antibody to Fluoroacetamide, a Small and Highly Toxic Chemical. PMC. Retrieved from [Link]

  • Pinacho, D. G., et al. (2016). Molecular Modeling Assisted Hapten Design To Produce Broad Selectivity Antibodies for Fluoroquinolone Antibiotics. ACS Figshare. Retrieved from [Link]

Sources

Validation

Spectroscopic comparison of 3-(Aminomethyl)-5-fluorobenzoic acid and its precursors

Topic: Spectroscopic Comparison of 3-(Aminomethyl)-5-fluorobenzoic Acid and Its Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of 3-(Aminomethyl)-5-fluorobenzoic Acid and Its Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorinated Scaffold in Drug Design

3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 1530915-48-0) is a high-value molecular scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). It combines three critical design elements:

  • Benzoic Acid Moiety: A classic hydrogen-bond acceptor/donor motif for salt bridges (e.g., interacting with Arginine residues in kinase pockets).

  • Aminomethyl Linker: Provides rotational freedom and a primary amine for amide coupling or reductive amination, extending the molecule into solvent-exposed regions of a binding pocket.

  • Fluorine Substitution: Modulates pKa, lipophilicity (LogD), and metabolic stability (blocking Phase I oxidation at the meta position).

This guide objectively compares the spectroscopic signatures of the final product against its two dominant synthetic precursors: 3-Bromo-5-fluorobenzoic acid (Starting Material) and 3-Cyano-5-fluorobenzoic acid (Key Intermediate). Distinguishing these stages is critical for process validation and purity assessment.

Synthetic Lineage & Pathway Visualization

To understand the spectroscopic evolution, we must first define the chemical lineage. The standard industrial synthesis proceeds via a metal-catalyzed cyanation followed by a selective reduction.

SynthesisPathway Start Precursor A 3-Bromo-5-fluorobenzoic acid Inter Precursor B 3-Cyano-5-fluorobenzoic acid Start->Inter Step 1: Cyanation (Zn(CN)2, Pd cat.) Product Target Product 3-(Aminomethyl)-5-fluorobenzoic acid Inter->Product Step 2: Nitrile Reduction (H2, Raney Ni or BH3-THF)

Figure 1: The synthetic evolution from bromo-precursor to the aminomethyl target. Step 2 is the critical spectroscopic transition point.

Spectroscopic Comparative Analysis

A. Infrared (IR) Spectroscopy: The "Disappearing Nitrile"

IR is the most rapid method to verify the conversion of Precursor B to the Product.

  • Precursor B (Cyano): The nitrile group (-C≡N) exhibits a sharp, diagnostic absorption band.[1]

  • Product (Aminomethyl): Complete disappearance of the nitrile band and appearance of N-H stretching.

Functional GroupPrecursor B (Cyano)Target Product (Aminomethyl)Diagnostic Action
Nitrile (-C≡N) 2230–2240 cm⁻¹ (Strong, Sharp) Absent Primary Indicator of Conversion
Amine (-NH₂) Absent3300–3450 cm⁻¹ (Broad, Doublet)Confirmation of Amine
Carbonyl (C=O) ~1700 cm⁻¹ (Acid)~1680–1690 cm⁻¹ (Shift due to H-bonding)Secondary Confirmation
B. ¹H NMR Spectroscopy: The "Emerging Methylene"

Proton NMR provides the definitive structural proof. The aromatic region changes subtly, but the aliphatic region shows a binary "off/on" signal for the methylene protons.

  • Aromatic Region (7.0–8.0 ppm):

    • Precursor A (Bromo): Three distinct aromatic protons with splitting characteristic of meta-substitution. The proton between Br and F is most deshielded.

    • Precursor B (Cyano): Deshielding effect of the cyano group shifts ortho-protons downfield.

    • Product: The aminomethyl group is less electron-withdrawing than cyano, causing a slight upfield shift of the aromatic ring protons.

  • Aliphatic Region:

    • Precursor B: Silent (No aliphatic protons).

    • Product: Appearance of a distinct singlet (or doublet if coupled to NH) at δ 3.85–4.10 ppm corresponding to the Ar-CH₂ -NH₂ methylene group.

C. ¹⁹F NMR Spectroscopy: The Electronic Sensor

Fluorine NMR is highly sensitive to the electronic environment of the ring. It serves as an excellent purity check because impurities (unreacted starting material) appear as distinct, separated peaks.

  • Precursor A (Bromo): ~ -110 ppm (influenced by the heavy Bromine atom).

  • Precursor B (Cyano): ~ -112 ppm (Strong electron-withdrawing CN).

  • Product (Aminomethyl): ~ -115 to -118 ppm. The reduction of CN to CH₂NH₂ changes the electronics from withdrawing to slightly donating (via hyperconjugation), shielding the fluorine nucleus.

Experimental Protocols

Protocol 1: Synthesis via Nitrile Reduction (Step 2)

Note: This protocol assumes the isolation of 3-cyano-5-fluorobenzoic acid.

  • Setup: Charge a high-pressure hydrogenation vessel with 3-cyano-5-fluorobenzoic acid (1.0 eq) and Methanol (0.1 M concentration).

  • Catalyst: Add Raney Nickel (20 wt% of substrate) or Pd/C (10 wt%) under an inert Argon atmosphere. Caution: Raney Nickel is pyrophoric.

  • Additive: Add aqueous Ammonia (2.0 eq) to suppress secondary amine formation.

  • Reaction: Pressurize with Hydrogen gas (40–60 psi) and stir at RT for 12–18 hours.

  • Workup: Filter catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or perform isoelectric precipitation at pH 6.5.

Protocol 2: Spectroscopic Characterization Workflow

To ensure data integrity, samples must be prepared consistently.

SpecWorkflow Sample Isolated Solid (Product) Solvent Dissolve in DMSO-d6 (Universal Solubility) Sample->Solvent Acquisition Acquire Spectra (1H, 19F, 13C) Solvent->Acquisition Analysis Data Processing (Ref: TMS @ 0.00 ppm) Acquisition->Analysis

Figure 2: Standardized characterization workflow for fluorinated amino acids.[2][3][4][5][6]

Step-by-Step:

  • Solvent Selection: Use DMSO-d₆ for NMR.[1] The zwitterionic nature of the amino-acid product makes it insoluble in CDCl₃.

  • Concentration: Prepare a 10–15 mg/mL solution.

  • Reference: Calibrate ¹H chemical shifts to residual DMSO pentet (δ 2.50 ppm).

  • ¹⁹F Parameters: Acquire with proton decoupling (¹⁹F{¹H}) to simplify the spectrum to a singlet, allowing easier integration of impurities.

Data Summary: Comparative Table

Feature3-Bromo-5-fluorobenzoic acid3-Cyano-5-fluorobenzoic acid3-(Aminomethyl)-5-fluorobenzoic acid
MW ( g/mol ) 219.01165.12169.15
IR Diagnostic C-Br stretch (600-700 cm⁻¹)CN stretch (~2235 cm⁻¹) NH stretch (3300-3400 cm⁻¹)
¹H NMR (Aliphatic) NoneNoneSinglet, δ 3.9-4.1 ppm (2H)
¹⁹F NMR (Shift) Low Field (Deshielded)Mid FieldHigh Field (Shielded)
Mass Spec (ESI) [M-H]⁻ peaks at 217/219 (1:1 ratio)[M-H]⁻ peak at 164[M+H]⁺ peak at 170

References

  • Organic Syntheses, Coll. Vol. 10. (2004). Synthesis of 2-Amino-3-fluorobenzoic acid (Analogous chemistry). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235656, 3-Bromo-5-fluorobenzoic acid. Retrieved from

  • BenchChem. (2025).[1] Spectral data predictions for fluorinated benzylamines.[1] Retrieved from

  • Journal of Medicinal Chemistry. (2009). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5.[7] Retrieved from

  • ChemicalBook. (2025). Product Synthesis and Properties for 3-Bromo-5-fluorobenzoic acid. Retrieved from

Sources

Comparative

Assessing the Metabolic Stability of Molecules Containing the 3-(Aminomethyl)-5-fluorobenzoic Acid Scaffold

Executive Summary This technical guide provides a rigorous framework for evaluating the metabolic stability of the 3-(Aminomethyl)-5-fluorobenzoic acid scaffold in drug discovery. This structural motif is increasingly ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the metabolic stability of the 3-(Aminomethyl)-5-fluorobenzoic acid scaffold in drug discovery. This structural motif is increasingly utilized in fragment-based drug design (FBDD) and as a linker in PROTACs due to its ability to engage in hydrogen bonding while modulating lipophilicity via the fluorine atom.

However, its dual functionality—a primary benzylic amine and a benzoic acid—presents distinct metabolic liabilities. This guide compares the 5-fluoro scaffold against non-fluorinated and regioisomeric alternatives, detailing experimental protocols to quantify intrinsic clearance (


) and identify metabolic "soft spots."

Structural Analysis & Metabolic Liabilities

Before designing stability assays, one must understand the specific vulnerabilities of the scaffold.

The Scaffold: 3-(Aminomethyl)-5-fluorobenzoic acid
  • Moiety A (Aminomethyl): Susceptible to oxidative deamination (mediated by MAO-A/B or CYP450), leading to an aldehyde and subsequently a carboxylic acid.[1]

  • Moiety B (Benzoic Acid): A prime target for Phase II conjugation, specifically acyl-glucuronidation via UGTs, which can lead to reactive acyl-glucuronide species.

  • Moiety C (Aromatic Ring): The 5-fluoro substitution is strategically placed to block CYP-mediated aromatic hydroxylation at the metabolically active meta position relative to the acid.

Comparative Scaffolds

To validate the utility of the 5-fluoro derivative, we compare it against:

  • Alternative A (Control): 3-(Aminomethyl)benzoic acid (Non-fluorinated).

  • Alternative B (Isomer): 3-(Aminomethyl)-2-fluorobenzoic acid (Ortho-fluorinated).

Comparative Performance Guide

The following data represents a synthesis of metabolic stability trends observed in fluorinated vs. non-fluorinated benzylamine derivatives.

Table 1: Comparative Metabolic Stability Profile (Human Liver Microsomes & Hepatocytes)
Feature3-(Aminomethyl)-5-fluorobenzoic acid (Target)3-(Aminomethyl)benzoic acid (Control)3-(Aminomethyl)-2-fluorobenzoic acid (Isomer)
HLM

(min)
> 60 (High Stability)15 - 25 (Low Stability)45 (Moderate Stability)

(

L/min/mg)
< 15> 5020 - 30
Primary Phase I Metabolite Benzoic acid derivative (Deamination)Hydroxylated arene + Deaminated acidDeaminated acid
Aromatic Hydroxylation Blocked at C-5Major Pathway (C-4/C-5)Blocked at C-2; C-5 still vulnerable
Phase II Liability Moderate (Glucuronidation)High (Glucuronidation + Sulfation)Low (Steric hindrance at C-2 reduces UGT binding)
Key Insights
  • Fluorine Effect: The 5-fluoro substituent significantly lowers the HOMO energy of the aromatic ring, making it less susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes [1].

  • Regioisomerism: While the 2-fluoro isomer offers steric protection against glucuronidation (due to ortho-substitution), it is often less metabolically stable in Phase I assays compared to the 5-fluoro analog because the C-5 position remains open to oxidation.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of the scaffold and how fluorine intervention alters the pathway.

MetabolicPathways Parent 3-(Aminomethyl)-5-fluorobenzoic acid Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO / CYP (Deamination) Glucuronide Acyl-Glucuronide (Reactive Metabolite) Parent->Glucuronide UGT (Phase II) Hydroxylated Aromatic Hydroxylation (BLOCKED by 5-F) Parent->Hydroxylated CYP450 (Blocked) Dicarboxylic Dicarboxylic Acid (Inactive Metabolite) Aldehyde->Dicarboxylic ALDH (Oxidation)

Figure 1: Metabolic pathways of the 3-(Aminomethyl)-5-fluorobenzoic acid scaffold. Note the blocking of aromatic hydroxylation by the fluorine atom.[1][2]

Experimental Protocols

To generate the data above, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Phase I Assessment)

Objective: Determine intrinsic clearance mediated by CYP450 enzymes.

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare Test Compound stock (10 mM in DMSO). Dilute to 1

      
      M final incubation concentration (0.1% DMSO final).
      
  • Incubation:

    • Pre-incubation: Mix Buffer, HLM (0.5 mg/mL final), and Test Compound. Equilibrate at 37°C for 5 min.

    • Start: Add NADPH regenerating system (1 mM final).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Transfer 50

      
      L aliquot into 150 
      
      
      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    • Centrifuge at 4000 rpm for 20 min at 4°C.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.[3]

    • Validation Check: Include Verapamil (High clearance control) and Warfarin (Low clearance control). Verapamil

      
       must be < 15 min for assay validity.
      
Protocol B: Hepatocyte Stability Assay (Phase I & II Assessment)

Objective: Assess stability in a complete cellular system containing both CYPs and UGTs/Sulfotransferases.

  • Thawing: Thaw cryopreserved human hepatocytes using High Viability Thawing Medium.

  • Viability Check: Perform Trypan Blue exclusion. Do not proceed if viability < 75%.

  • Incubation:

    • Dilute cells to

      
       cells/mL in incubation medium (Williams' Medium E).
      
    • Add Test Compound (1

      
      M).
      
    • Incubate at 37°C / 5% CO

      
       with gentle shaking.
      
  • Sampling:

    • Take aliquots at 0, 60, 120, and 240 min.

    • Quench with Acetonitrile + 1% Formic Acid (to stabilize acyl-glucuronides).

  • Data Processing:

    • Calculate

      
       and scale to whole liver clearance using hepatocellularity factors (
      
      
      
      cells/g liver).

Metabolic Soft Spot Identification (MetID) Workflow

If the scaffold shows high clearance, use this workflow to identify the exact site of metabolism.

MetIDWorkflow Sample Incubation Sample (60 min timepoint) LCMS High-Res LC-MS/MS (Q-TOF or Orbitrap) Sample->LCMS DataMining Data Mining (Mass Defect Filtering) LCMS->DataMining Decision Identify Major Metabolite DataMining->Decision M1 M+16 (Hydroxylation) Decision->M1 If +15.9949 Da M2 M+176 (Glucuronidation) Decision->M2 If +176.0321 Da M3 M+14/-16 (Oxidation to Acid) Decision->M3 If +13.9792 Da Action1 Add F to Ring M1->Action1 Action2 Steric Shielding / Bioisostere M2->Action2 Action3 Backbone Modification (Deuteration/Cyclization) M3->Action3

Figure 2: Decision tree for structural optimization based on MetID results.

Conclusion

The 3-(Aminomethyl)-5-fluorobenzoic acid scaffold demonstrates superior metabolic stability compared to its non-fluorinated counterparts, primarily by blocking aromatic hydroxylation. However, the aminomethyl side chain remains a "soft spot" for oxidative deamination.

Recommendation: For drug discovery programs utilizing this scaffold:

  • Prioritize 5-fluoro substitution over 2-fluoro to maximize Phase I stability.

  • Monitor Acyl-Glucuronidation early using hepatocyte assays, as the benzoic acid moiety is prone to Phase II conjugation.

  • Consider rigidification (e.g., cyclizing the amine into a ring system) if deamination limits half-life.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026).[4] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[4] Link

  • BenchChem. (2025).[1] Assessing the Metabolic Stability of Compounds with the 5-(Aminomethyl)-2-fluorobenzonitrile Moiety: A Comparative Guide. BenchChem Technical Guides. Link

  • Smart, J. P., & O'Connor, D. (2022). Metabolite Profiling Applications in Early Drug Discovery. LCGC International. Link

  • Słoczyńska, K., et al. (2019).[5] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361.[5] Link

  • Gillis, R. B., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.[6] Link

Sources

Safety & Regulatory Compliance

Safety

3-(Aminomethyl)-5-fluorobenzoic acid proper disposal procedures

Executive Summary: Operational Safety & Compliance Effective disposal of 3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 1530915-48-0) requires a nuanced understanding of its bifunctional nature (containing both a basic amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

Effective disposal of 3-(Aminomethyl)-5-fluorobenzoic acid (CAS: 1530915-48-0) requires a nuanced understanding of its bifunctional nature (containing both a basic amine and an acidic carboxyl group) and its halogenated motif. Unlike simple organic acids, the presence of the fluorine atom mandates specific incineration protocols to prevent the release of hydrofluoric acid (HF) into the environment.

This guide provides a self-validating workflow for the containment, classification, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel from exposure risks.

Physicochemical Profile & Hazard Analysis

Before initiating disposal, you must validate the material's state to select the correct waste stream.[1] This compound is amphoteric; improper segregation can lead to exothermic neutralization reactions in waste containers.

Table 1: Critical Disposal Parameters
ParameterDataOperational Implication
CAS Number 1530915-48-0Use for waste manifesting and inventory reconciliation.
Molecular Formula C₈H₈FNO₂Fluorinated: Requires incineration with flue gas scrubbing.
Physical State Solid (Powder)Dust generation risk during transfer; requires N95/P100 respiratory protection.
Acidity/Basicity Amphoteric (Zwitterionic potential)Segregation Risk: Can react with both strong oxidizers and acid chlorides.
Hazard Class Irritant (Skin/Eye/Resp); Acute Tox. 4Do not dispose of in municipal trash. Treat as Hazardous Chemical Waste.[2]
Combustion Byproducts CO, CO₂, NOₓ, HF Critical: Incineration must occur at facilities equipped to handle acid gases.

Scientist’s Insight: The fluorine substituent on the benzene ring is stable under normal storage but labile during high-temperature combustion. Standard medical waste incinerators often lack the scrubbers necessary to capture HF, leading to regulatory violations. Always designate this waste for Chemical Incineration , not biological/medical waste streams.

Pre-Disposal Handling & Segregation

The Golden Rule of Segregation: Never mix this compound with strong oxidizing agents (e.g., permanganates, nitrates) or reactive acid chlorides. Due to its amine functionality, it can form unstable N-chloro compounds or generate heat if mixed with concentrated oxidizers.

Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: HDPE or amber glass. Avoid metal containers if the solution is acidic, as the benzoic acid moiety can corrode metal over time.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Step 1: Don PPE (Nitrile gloves, safety glasses, lab coat, N95 respirator).

  • Step 2: Transfer the solid directly into a dedicated Solid Hazardous Waste container.

  • Step 3: Do not dissolve the solid in solvent to "make it liquid." This increases waste volume and introduces new flammability hazards.

  • Step 4: Label the container with the full chemical name and check "Toxic" and "Irritant." Add the remark: "Contains Organic Fluorine."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM):

  • Step 1: Identify the primary solvent.

    • Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste stream.

    • Non-Halogenated Solvents (Methanol, Acetone): Dispose in Non-Halogenated Waste stream.

  • Step 2: If the solution is aqueous and acidic/basic:

    • Do NOT pour down the drain. Even if pH neutralized, the fluorinated organic content violates EPA discharge limits for most municipalities.

    • Collect in Aqueous Chemical Waste carboys.

Scenario C: Contaminated Consumables (Weigh boats, gloves, paper)
  • Trace Contamination: Place in a double-bagged, clear polyethylene bag designated for Dry Solid Chemical Debris .

  • Gross Contamination: If a spill cleanup material is heavily saturated, treat it as "Solid Hazardous Waste" (Scenario A).

Visualization: The Disposal Decision Matrix

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflow cluster_legend Key Protocol Checkpoints Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid PureSolid Pure/Bulk Solid IsSolid->PureSolid Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No BinSolid Solid Hazardous Waste Bin (Label: Organic Fluorine) PureSolid->BinSolid Debris Contaminated Debris (Gloves, Paper) BinDebris Chemically Contaminated Debris Bag Debris->BinDebris IsLiquid->Debris Trace on Solids SolventType Identify Solvent Base IsLiquid->SolventType Dissolved in Solvent BinHalo Halogenated Solvent Carboy SolventType->BinHalo DCM, Chloroform BinNonHalo Non-Halogenated Solvent Carboy SolventType->BinNonHalo MeOH, Acetone, DMSO BinAq Aqueous Chemical Waste (Do NOT Drain Dispose) SolventType->BinAq Water/Buffer Warning ⚠ Fluorine content requires incineration with scrubbers

Figure 1: Decision matrix for segregating 3-(Aminomethyl)-5-fluorobenzoic acid waste streams based on physical state and solvent composition.

Emergency Spill Management

In the event of a spill, speed and containment are critical to prevent aerosolization of the powder.

  • Evacuate & Ventilate: If the spill is >50g or outside a fume hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Wear double nitrile gloves and a tight-fitting respirator.

  • Wet Sweeping: Do not dry sweep. Gently mist the spilled powder with an inert solvent (e.g., Isopropanol or water) to suppress dust.

  • Collection: Scoop the damp paste into a waste container.

  • Decontamination: Wash the surface with a mild detergent solution (pH 7-9) to solubilize any remaining benzoic acid residues. Collect all wash water as hazardous waste.

Regulatory Compliance (RCRA)

While 3-(Aminomethyl)-5-fluorobenzoic acid is not explicitly listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic), it falls under the "Characteristic" generator responsibility if it exhibits toxicity or if the generator determines it presents a hazard.

  • Waste Code Assignment:

    • If mixed with halogenated solvents (e.g., DCM): F002 .

    • If mixed with non-halogenated ignitable solvents (e.g., Acetone): D001 (Ignitable) + F003 .

    • Pure Substance: Generally classified as Non-Regulated for Transport (unless specific toxicity data proves otherwise), but Hazardous for Disposal .

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" if pure, but ensure it goes to a chemical incinerator.

References

  • ChemScene. (2025). Safety Data Sheet: 3-(Aminomethyl)-5-fluorobenzoic acid (CAS 1530915-48-0).[3] Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Amino-5-fluorobenzoic acid (Analog).[4] Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • University of Washington EH&S. Chemical Waste Disposal Guidelines: Organic Acids and Fluorinated Compounds. Retrieved from

  • BenchChem. (2025).[2] Navigating the Safe Disposal of Fluorobenzoic Acid Derivatives. Retrieved from

Sources

Handling

Technical Safety Guide: Personal Protective Equipment for Handling 3-(Aminomethyl)-5-fluorobenzoic acid

Executive Safety Summary & Risk Assessment 3-(Aminomethyl)-5-fluorobenzoic acid is a functionalized fluorinated building block used frequently in medicinal chemistry for structure-activity relationship (SAR) studies. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

3-(Aminomethyl)-5-fluorobenzoic acid is a functionalized fluorinated building block used frequently in medicinal chemistry for structure-activity relationship (SAR) studies. Its dual functionality (amine and carboxylic acid) combined with the fluorine substituent creates specific handling challenges.

While often classified as an irritant rather than a highly toxic acute poison, the primary risk vector is inhalation of fine dust and direct mucous membrane contact . The fluorine substitution can enhance lipophilicity, potentially increasing dermal absorption rates compared to non-fluorinated analogs.

Hazard Classification (GHS)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[4][5][6]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][2][3][4][5][6]H335

PPE Selection Strategy: The "Barrier-in-Depth" Approach

Do not rely on a single layer of protection. This protocol uses a "Barrier-in-Depth" strategy where engineering controls (Fume Hood) are the primary defense, and PPE serves as the critical fail-safe.

A. Respiratory Protection (Critical)[3][4][7]
  • Primary Control: All handling of solid powder must occur inside a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.

  • Secondary PPE (If Hood Unavailable/Failure):

    • Minimum: N95 disposable respirator (NIOSH-approved).

    • Recommended: Half-face respirator with P100 particulate filters (magenta cartridges) if handling >100 mg outside a hood (e.g., balance malfunction).

    • Rationale: The H335 designation indicates high respiratory tract sensitivity.[2][4][7] Fluorinated aromatic amines can induce sensitization; preventing initial sensitization is critical.

B. Ocular & Face Protection[2][3][4][5][6][7][8][9][10]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).

    • Why Goggles over Safety Glasses? Fine powders drift. Safety glasses with side shields allow airborne particulates to bypass the lens and contact the eye moisture, forming acidic/basic micro-solutions that cause H319 irritation.

  • High-Risk Operation (Spill Cleanup/Large Scale): Face Shield + Goggles.

C. Dermal Protection (Glove Compatibility)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Breakthrough Time: >480 minutes for solid handling; varies if dissolved in organic solvents (e.g., DMSO/DCM).

  • Technique: Double-gloving is recommended when dissolving the compound in permeating solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Inner Glove: Nitrile (4 mil) - Taped to lab coat sleeve.

    • Outer Glove: Nitrile (4-8 mil) - Changed immediately upon contamination.

D. Body Protection[4][6][9][10]
  • Standard: Lab coat (100% cotton or chemically resistant synthetic). High-neck closure preferred to protect the suprasternal notch.

  • Footwear: Closed-toe, non-perforated shoes (Leather/Synthetic leather).

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the specific experimental state of the chemical.

PPE_Decision_Matrix Start Experimental Activity State_Solid Solid / Powder Handling (Weighing, Transfer) Start->State_Solid State_Solution Solution Phase (Reaction, Extraction) Start->State_Solution Risk_Dust Risk: Airborne Dust (Inhalation/Eye Contact) State_Solid->Risk_Dust Generates Risk_Splash Risk: Chemical Splash (Skin/Eye Absorption) State_Solution->Risk_Splash Generates PPE_Solid REQUIRED PPE: 1. Fume Hood (Primary) 2. Splash Goggles 3. Nitrile Gloves (Single) 4. Lab Coat Risk_Dust->PPE_Solid Mitigation PPE_Solution REQUIRED PPE: 1. Fume Hood 2. Safety Glasses/Goggles 3. Nitrile Gloves (Double if DMSO/DMF) 4. Lab Coat Risk_Splash->PPE_Solution Mitigation

Figure 1: Logic flow for selecting appropriate Personal Protective Equipment based on the physical state of the reagent.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Gowning
  • Inspection: Check fume hood certification sticker. Verify airflow.

  • Donning:

    • Put on lab coat; button fully.[8]

    • Don safety goggles.[8]

    • Don nitrile gloves. Tip: Inspect gloves for pinholes by trapping air and squeezing.

Phase 2: Weighing & Transfer (The Critical Step)
  • Context: This is the moment of highest risk for dust generation.

  • Protocol:

    • Place the analytical balance inside the fume hood. If the balance is external, use a tarred transfer vessel (e.g., a capped vial) to move the solid.

    • Open the stock container only inside the hood.

    • Use an anti-static weighing spatula/funnel. Static electricity can cause fluorinated powders to "jump," creating an inhalation hazard.

    • Wet-Transfer Method (Preferred): If possible, add the solvent to the weighing vial immediately after weighing to trap the dust before removing it from the hood.

Phase 3: De-Gowning & Disposal
  • Wipe Down: Wipe the exterior of the stock container with a damp Kimwipe before returning it to storage.

  • Waste: Dispose of solid waste in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Doffing:

    • Remove outer gloves (if double gloved) inside the hood.

    • Remove inner gloves using the "beak" method (peeling from the wrist inside out) to avoid touching the outer surface.

    • Wash hands immediately with soap and water for 20 seconds.

Emergency Response Procedures

ScenarioImmediate ActionFollow-up
Eye Contact Rinse immediately at an eyewash station for 15 minutes . Hold eyelids open.Seek medical attention.[2][3][4][5][6][7][9] Bring SDS.
Skin Contact Brush off dry powder gently, then wash with soap and copious water.Monitor for redness/blistering. Apply moisturizer if irritation persists.
Inhalation Move to fresh air immediately.If breathing is difficult, seek medical help.
Spill (<1g) Wet a paper towel with water/ethanol. Wipe spill inward to avoid spreading.Dispose of towel as hazardous waste.

Visualization: Handling Workflow

This diagram outlines the safe path for moving the chemical from storage to reaction.

Handling_Workflow cluster_hood INSIDE FUME HOOD Storage Storage (4°C) Sealed Container Transfer Transfer to Fume Hood (Do NOT open yet) Storage->Transfer Open Open Container (Inside Hood Only) Transfer->Open Weigh Weighing (Use Anti-static tools) Open->Weigh Solubilize Add Solvent (Traps Dust) Weigh->Solubilize Best Practice Process Proceed to Reaction Solubilize->Process

Figure 2: Step-by-step workflow ensuring containment of the fluorinated amino acid during the critical transfer phase.

References

  • PubChem . (n.d.). Compound Summary: 3-(Aminomethyl)-5-fluorobenzoic acid.[10] National Library of Medicine. Retrieved from [Link]

Sources

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